2-Chloro-5,7-difluoroquinoline
Description
Properties
IUPAC Name |
2-chloro-5,7-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-9-2-1-6-7(12)3-5(11)4-8(6)13-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXQBHKNLABQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=C2)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700078 | |
| Record name | 2-Chloro-5,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188002-20-1 | |
| Record name | 2-Chloro-5,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5,7-difluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Whitepaper: The 5,7-Difluoroquinoline Scaffold in Modern Drug Discovery
Executive Summary & Nomenclature Clarification
In the landscape of modern medicinal chemistry, halogenated quinolines serve as privileged scaffolds for the development of targeted therapeutics. A frequent point of ambiguity in procurement and literature involves the nomenclature and registry of the parent scaffold versus its activated derivatives.
To ensure absolute precision in this guide:
-
5,7-Difluoroquinoline (CAS: 34522-72-0) is the foundational bicyclic heteroaromatic core[1].
-
2-Chloro-5,7-difluoroquinoline (CAS: 1188002-20-1) is the critical C2-halogenated intermediate, optimized for cross-coupling and nucleophilic aromatic substitution (SNAr) [2].
-
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (CAS: 956631-90-6) is the advanced, dual-functionalized building block heavily utilized in the synthesis of clinical-stage oncology candidates [3].
This whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthetic workflows, and downstream applications of the 5,7-difluoroquinoline scaffold, with a specific focus on its role in developing KRAS G12D inhibitors.
Physicochemical Profiling & Structural Dynamics
The introduction of fluorine atoms at the C5 and C7 positions of the quinoline ring is not arbitrary; it is a deliberate design choice driven by structure-activity relationship (SAR) principles.
Causality of Fluorination:
-
Metabolic Stability: Fluorine substitution at the electron-rich C5 and C7 positions blocks cytochrome P450-mediated oxidative metabolism, significantly increasing the half-life of derived drug candidates.
-
Basicity Modulation: The strong inductive electron-withdrawing effect (-I effect) of the two fluorine atoms lowers the pKa of the quinoline nitrogen. This reduction in basicity is a proven strategy to mitigate hERG channel binding, thereby reducing the risk of drug-induced cardiotoxicity.
Quantitative Data Summary
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |
| 5,7-Difluoroquinoline | 34522-72-0 | C9H5F2N | 165.14 g/mol | Parent bicyclic heteroaromatic |
| 2-Chloro-5,7-difluoroquinoline | 1188002-20-1 | C9H4ClF2N | 199.58 g/mol | C2-activated for SNAr |
| 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde | 956631-90-6 | C10H4ClF2NO | 227.60 g/mol | C3-electrophilic handle |
Synthetic Methodologies: From Scaffold to Functionalized Building Block
The transformation of 5,7-difluoroquinoline into its highly prized 2-chloro-3-carbaldehyde derivative requires a precise, three-step synthetic workflow. The protocols below are designed as self-validating systems to ensure high fidelity at each stage.
Protocol 1: Regioselective C2-Chlorination
Direct chlorination of the electron-deficient quinoline ring is unselective and low-yielding. Therefore, an N-oxidation/deoxygenative chlorination sequence is mandatory.
Step 1.1: N-Oxidation
-
Causality: Oxidizing the quinoline nitrogen temporarily alters the electron density of the ring. The resulting N-oxide oxygen acts as an intramolecular directing group, priming the C2 position for nucleophilic attack in the subsequent step.
-
Procedure: Dissolve 5,7-difluoroquinoline (1.0 eq) in anhydrous dichloromethane (DCM) and chill to 0°C. Add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise. Stir at ambient temperature for 12 hours.
-
Self-Validation: Monitor reaction progression via LCMS. The mass spectrum will show a distinct shift from the parent [M+H]+ 166 to the N-oxide [M+H]+ 182.
-
Critical Quench: Terminate the reaction with saturated aqueous Na2S2O3 to safely reduce unreacted peroxides before extraction.
Step 1.2: Deoxygenative Chlorination
-
Causality: Phosphorus oxychloride (POCl3) activates the N-oxide, forming a highly reactive intermediate. The chloride ion then executes a nucleophilic attack at the C2 position, driving the elimination of the phosphate leaving group and restoring the aromaticity of the ring.
-
Procedure: Dissolve the isolated N-oxide in anhydrous toluene. Add POCl3 (3.0 eq) dropwise. Heat the mixture to reflux (110°C) for 4–6 hours.
-
Self-Validation: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The successful reaction is indicated by the complete disappearance of the highly polar N-oxide baseline spot and the emergence of a non-polar, UV-active product spot corresponding to 2-chloro-5,7-difluoroquinoline.
Protocol 2: Vilsmeier-Haack Formylation
-
Causality: In 2-chloroquinolines, the C3 position is uniquely susceptible to electrophilic aromatic substitution. The highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent) selectively attacks C3, providing a versatile aldehyde handle for downstream reductive aminations.
-
Procedure: Chill anhydrous N,N-dimethylformamide (DMF, 5.0 eq) to 0°C. Add POCl3 (1.5 eq) dropwise to generate the Vilsmeier reagent. Stir for 30 minutes, then add 2-chloro-5,7-difluoroquinoline (1.0 eq). Heat the reaction to 90°C for 12 hours. Quench with ice water and neutralize with saturated NaHCO3 to hydrolyze the iminium intermediate.
-
Self-Validation: 1H NMR (400 MHz, CDCl3) of the isolated product will reveal the disappearance of the C3 aromatic proton and the appearance of a distinct aldehyde singlet at >10.0 ppm.
Figure 1: Synthetic workflow from 5,7-difluoroquinoline to the C3-carbaldehyde building block.
Application in Targeted Therapeutics: KRAS G12D Inhibition
The 2-chloro-5,7-difluoroquinoline-3-carbaldehyde building block is a cornerstone in the synthesis of small molecule inhibitors targeting the KRAS G12D mutation—a primary oncogenic driver in pancreatic, colorectal, and non-small cell lung cancers[4].
Mechanistic Utility of the Scaffold: The dual functionalization of this scaffold allows for rapid, orthogonal elaboration:
-
C2-Chlorine Displacement: The C2-chlorine is highly activated by the adjacent ring nitrogen and the electron-withdrawing C3-aldehyde. It readily undergoes SNAr with complex amines (e.g., bis(2,4-dimethoxybenzyl)amine) to build the core structure that interacts with the Switch II pocket of the KRAS protein.
-
C3-Aldehyde Elaboration: The aldehyde group is subsequently utilized in reductive aminations or olefination reactions to attach peripheral pharmacophores that lock the KRAS protein in its inactive, GDP-bound state or disrupt its interaction with downstream effectors.
Figure 2: Mechanism of action for quinoline-derived KRAS G12D allosteric inhibitors.
Analytical & Quality Control Workflows
To ensure trustworthiness and reproducibility in drug development, any batch of 2-chloro-5,7-difluoroquinoline derivatives must pass rigorous analytical gating before downstream use:
-
High-Performance Liquid Chromatography (HPLC): Purity must exceed >98% (AUC). Analysis should be conducted using a reverse-phase C18 column with a mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) as a modifier to prevent peak tailing of the basic quinoline nitrogen.
-
19F NMR Spectroscopy: Essential for confirming the integrity of the 5,7-difluoro substitution pattern. The spectrum must display two distinct signals with complex C-F and F-F scalar coupling, verifying that no defluorination occurred during the harsh POCl3 reflux steps.
-
High-Resolution Mass Spectrometry (HRMS): Required to confirm the exact monoisotopic mass and the characteristic 3:1 isotopic ratio indicative of the single chlorine atom at the C2 position.
References
A Senior Application Scientist's Guide to Fluorinated Quinoline Scaffolds for Drug Discovery
Executive Summary
The strategic incorporation of fluorine into the quinoline scaffold represents a powerful and validated approach in modern medicinal chemistry. The quinoline core, a privileged scaffold, provides a versatile framework for engaging a multitude of biological targets, while fluorine bestows unique physicochemical properties that can overcome common drug development hurdles.[1][2] This guide provides an in-depth technical overview for researchers and drug development professionals on the rationale, synthesis, and application of fluorinated quinoline derivatives. We will explore the profound impact of fluorination on molecular properties, detail robust synthetic methodologies, and examine case studies that underscore the therapeutic potential of this chemical class, from established antibiotics to emerging anticancer agents and neuroimaging probes.
The Strategic Imperative: Why Fluorinate the Quinoline Scaffold?
The quinoline ring system is a cornerstone of medicinal chemistry, forming the basis of numerous drugs due to its rigid, planar structure and hydrogen bonding capabilities.[3][4] However, lead compounds based on this scaffold can suffer from metabolic liabilities, suboptimal potency, or poor pharmacokinetic profiles. Fluorine, the most electronegative element, serves as a "magic bullet" to address these challenges.[5] Its introduction is not merely an act of substitution but a strategic design choice to modulate a molecule's behavior in a biological system.[6][7]
The rationale for fluorination is multi-faceted:
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Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[7] Strategically placing a fluorine atom can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[7][8] For instance, replacing a metabolically vulnerable C-H bond with a C-F bond can prevent hydroxylation, a common metabolic pathway.
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic groups, such as the quinoline nitrogen.[5][7] This is a critical tuning parameter. A lower pKa can reduce unwanted hERG channel interactions and improve cell membrane permeability, as the more neutral form of the molecule can more easily cross lipid bilayers.[9]
-
Increased Binding Affinity: Fluorine can engage in unique, non-covalent interactions with protein targets, including hydrogen bonds (acting as a weak acceptor), dipole-dipole, and multipolar C-F···C=O interactions.[6] These interactions can stabilize the bioactive conformation of the ligand in the target's binding pocket, leading to a significant increase in potency.
-
Tuning Lipophilicity: The effect of fluorine on lipophilicity (LogP) is context-dependent. A single fluorine atom can increase lipophilicity, which may enhance membrane permeability and target engagement within hydrophobic pockets.[8][10] Conversely, groups like trifluoromethyl (CF₃) can sometimes decrease lipophilicity under certain conditions, offering a tool to optimize solubility and absorption.[7]
The interplay of these effects is visually summarized in the diagram below.
Caption: Impact of Fluorination on the Quinoline Scaffold.
Synthetic Strategies for Accessing Fluorinated Quinolines
The synthesis of fluorinated quinolines can be approached in two primary ways: by using fluorinated starting materials in classical quinoline syntheses or by performing late-stage fluorination on a pre-formed quinoline ring. The choice of strategy depends on the availability of precursors, the desired position of the fluorine atom(s), and the overall complexity of the target molecule.
Classical Syntheses with Fluorinated Precursors
Established methods for quinoline synthesis can be readily adapted by using fluorinated anilines or carbonyl compounds.
-
Conrad-Limpach & Combes Syntheses: These methods are workhorses for producing quinoline scaffolds. For example, the reaction of a fluorinated aniline with a β-ketoester or a 1,3-dicarbonyl compound can yield substituted fluoroquinolines. The reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA) is an efficient one-step method to produce an 8-fluoro-2,3-dimethylquinolin-4-ol intermediate.[11]
Experimental Protocol: One-Pot Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol
Rationale: This protocol leverages the Conrad-Limpach reaction, using polyphosphoric acid (PPA) as both a solvent and a powerful Brønsted acid catalyst to drive the cyclization and dehydration steps efficiently in a single operation.[11] This approach is robust and generally high-yielding for electron-rich anilines.
Materials:
-
2-Fluoroaniline (1.0 equiv)
-
Ethyl 2-methylacetoacetate (1.0 equiv)
-
Polyphosphoric acid (PPA, ~1.5 equiv by weight relative to aniline)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a heating mantle, add 2-fluoroaniline (e.g., 11.11 g, 100.0 mmol), ethyl 2-methylacetoacetate (e.g., 14.42 g, 100.0 mmol), and polyphosphoric acid (e.g., 50.7 g).[11]
-
Heating: Heat the heterogeneous mixture to 150 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. The mixture will become a thick, viscous solid.
-
Neutralization (Critical Step): Place the flask in a large ice bath to dissipate the heat from the exothermic neutralization. Slowly and carefully add 10% aqueous NaOH solution portion-wise with stirring until the pH of the mixture is adjusted to 7-8. A precipitate will form.
-
Scientist's Note: This step is highly exothermic. Slow addition and efficient cooling are crucial to prevent overheating and potential side reactions.
-
-
Isolation: Collect the resulting solid by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold deionized water to remove any remaining salts. Dry the solid under vacuum to yield the product, 8-fluoro-2,3-dimethylquinolin-4-ol, typically as a white solid.[11] The product can be further purified by recrystallization if necessary.
Modern & Late-Stage Fluorination Techniques
The ability to introduce fluorine at a late stage in a synthetic sequence is highly valuable as it allows for the rapid generation of analogs from a common intermediate.
-
Nucleophilic Fluorination: This involves displacing a leaving group (e.g., triflate, halogen) with a fluoride source like KF or CsF, often mediated by a transition metal catalyst (e.g., Palladium, Nickel).[6]
-
Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are used to deliver an electrophilic fluorine atom ("F+") to electron-rich (hetero)arenes.[6] These reactions often exhibit high regioselectivity, especially with directing groups.
The diagram below illustrates a generalized workflow for synthesizing and diversifying fluorinated quinoline scaffolds.
Caption: General Synthetic Workflow for Fluorinated Quinolines.
Biological Applications and Field-Proven Success
Fluorinated quinolines have demonstrated remarkable efficacy across a wide range of therapeutic areas. The strategic placement of fluorine is often the key determinant of their biological activity and pharmacological profile.
Antibacterial Agents: The Fluoroquinolone Legacy
Perhaps the most well-known application is in the class of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin).[12][13] A major breakthrough in this class was the discovery that a fluorine atom at the C-6 position dramatically enhances the inhibition of bacterial DNA gyrase and topoisomerase IV.[5][14] This substitution increases cell penetration and broadens the antibacterial spectrum compared to non-fluorinated analogs like nalidixic acid.[6][14]
Anticancer Therapeutics
The quinoline scaffold is prevalent in many kinase inhibitors, and fluorination is a common strategy to improve potency and pharmacokinetic properties.[15] Several fluorinated quinoline derivatives have shown potent activity against various cancer cell lines, including triple-negative breast cancer (TNBC).[3][15]
-
Mechanism of Action: In some cases, fluorinated quinolines induce the generation of reactive oxygen species (ROS) in cancer cells and can exhibit strong binding to key cancer-related enzymes like casein kinase 2 (CK2) and vascular endothelial growth factor receptor 2 (VEGFR2).[3]
Antifungal and Antiparasitic Agents
Fluorinated quinolines have also been developed as potent antifungal and antiparasitic agents.[11][16]
-
Antifungal: Tebufloquin is a commercial fungicide with a fluorinated quinoline core that shows excellent control against rice blast.[11] Novel synthetic analogs have demonstrated broad-spectrum activity against various phytopathogenic fungi.[11][17]
-
Antiparasitic: Fluorine-containing aminoquinoline derivatives have shown remarkable potency against Leishmania mexicana and Trypanosoma cruzi, the parasites responsible for Leishmaniasis and Chagas' disease, respectively.[16]
Neuroimaging with Positron Emission Tomography (PET)
The fluorine-18 (¹⁸F) isotope is a positron emitter with an ideal half-life for PET imaging.[13][18] Researchers have developed ¹⁸F-labeled quinoline derivatives as radiotracers to visualize and quantify biological targets in the brain, such as phosphodiesterase 5 (PDE5), which is implicated in Alzheimer's disease.[18]
| Compound Class | Key Fluorine Position | Primary Target/Mechanism | Therapeutic Area | Representative Examples |
| Fluoroquinolones | C-6 | DNA Gyrase / Topoisomerase IV | Antibacterial | Ciprofloxacin, Levofloxacin[6][14] |
| Anticancer Agents | Various | Kinase Inhibition (e.g., VEGFR2), ROS Induction | Oncology | Cabozantinib, Lenvatinib[3][15] |
| Antifungal Agents | C-8 | Dihydroorotate dehydrogenase (DHODH) Inhibition | Agrochemical/Antifungal | Tebufloquin, Ipflufenoquin[1][11] |
| Antiparasitic Agents | Various | Hemin Interaction, Oxidative Stress | Antiprotozoal | Fluorinated Aminoquinolines[16] |
| PET Radiotracers | Various ([¹⁸F]) | Target-specific binding (e.g., PDE5) | Diagnostics/Neuroimaging | [¹⁸F]Fluoroethoxy-quinolines[18] |
| Table 1: Summary of Biological Activities of Representative Fluorinated Quinolines. |
Self-Validating Experimental Workflow for Lead Characterization
Bringing a novel fluorinated quinoline from a synthetic flask to a validated lead requires a systematic and self-validating workflow. Each step is designed to answer a critical question about the compound's potential as a drug candidate. The following diagram outlines a hypothetical workflow for validating a novel compound as a kinase inhibitor.
Caption: Self-Validating Workflow for a Novel Kinase Inhibitor.
Causality in the Workflow:
-
Primary Screen: This is a high-throughput gate. A negative result here halts further resource investment in an inactive compound.
-
Dose-Response: This step validates the initial hit by quantifying its potency (IC₅₀). A weak IC₅₀ may deprioritize the compound.
-
Selectivity: This is a critical trustworthiness check. A potent but non-selective compound will likely have off-target effects and is a poor candidate. This step validates specificity.
-
Mechanism of Action (MOA): This confirms the compound interacts with the target as hypothesized (e.g., competitive vs. non-competitive inhibition). This provides the mechanistic basis for its activity.
-
Cellular Potency: This validates that the compound can cross the cell membrane and engage its target in a complex biological environment. A lack of cellular activity despite good enzymatic potency points to permeability or efflux issues.
-
In Vitro ADME: This final validation step assesses "drug-like" properties. Poor metabolic stability, for example, would be a major red flag for in vivo studies, regardless of potency.
Future Perspectives
The field of fluorinated quinolines continues to evolve. Future research will likely focus on:
-
Novel Fluorinated Motifs: Moving beyond simple fluoro- and trifluoromethyl- substitutions to more complex motifs like -OCF₃, -SCF₃, and fluorinated rings to further refine properties.
-
Photoredox Catalysis: The use of photoredox catalysis is opening new avenues for late-stage C-H fluorination, allowing for the derivatization of highly complex quinoline cores that were previously inaccessible.
-
Targeted Drug Delivery: Conjugating potent fluorinated quinoline "warheads" to targeting moieties (e.g., antibodies) to create highly specific drug conjugates with reduced systemic toxicity.
-
Expansion into New Therapeutic Areas: While well-established in antibacterials and oncology, the unique properties of these scaffolds make them attractive for exploring treatments for neurodegenerative diseases, viral infections, and inflammatory disorders.
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- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. inhancetechnologies.com [inhancetechnologies.com]
- 13. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and in vitro evaluation of new fluorinated quinoline derivatives with high affinity for PDE5: Towards the development of new PET neuroimaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Guide: 2-Chloro-5,7-difluoroquinoline vs. 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
Executive Summary: The Scaffold vs. The Hub
In the landscape of modern medicinal chemistry, fluorinated quinolines represent a "privileged scaffold" due to their metabolic stability and favorable lipophilicity profiles. This guide analyzes two critical derivatives derived from the 3,5-difluoroaniline lineage:
-
2-Chloro-5,7-difluoroquinoline (Molecule A): A foundational building block used primarily for
diversifications. -
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (Molecule B): An advanced, bi-functional intermediate synthesized via the Meth-Cohn reaction.
While Molecule A serves as a robust core for mono-functionalization, Molecule B acts as a "divergent hub," allowing for the construction of annulated tricyclic systems (e.g., pyrazolo[3,4-b]quinolines) essential for next-generation kinase inhibitors.
Structural & Electronic Analysis
The Fluorine Effect
The 5,7-difluoro substitution pattern is not arbitrary. It serves two specific medicinal chemistry functions:
-
Metabolic Blocking: The C5 and C7 positions are electron-rich sites on the quinoline ring prone to oxidative metabolism (CYP450). Fluorine substitution blocks these "soft spots," extending the half-life of the final drug candidate.
-
Electronic Modulation: The strong electronegativity of fluorine lowers the LUMO energy of the pyridine ring, making the C2-position more susceptible to nucleophilic attack (
).
The C3-Formyl Impact
The introduction of the aldehyde group at C3 in Molecule B drastically alters the reactivity profile compared to Molecule A .
| Feature | Molecule A (Base Scaffold) | Molecule B (Aldehyde Scaffold) |
| C2-Cl Reactivity | Moderate electrophile. | Super-electrophile. The electron-withdrawing CHO group at C3 pulls density from C2, accelerating |
| Functional Handles | 1 (C2-Cl) | 2 (C2-Cl + C3-CHO) |
| Primary Utility | Linker/Spacer units. | Heterocycle formation (annulation).[1] |
| pKa Influence | Basic N-lone pair is available. | Less basic due to conjugation with CHO. |
Divergent Synthetic Pathways
The synthesis of these two molecules diverges immediately after the initial aniline protection. While Molecule A is typically accessed via cyclization to the quinolone followed by chlorination, Molecule B is the exclusive product of the Vilsmeier-Haack cyclization (Meth-Cohn Synthesis).
Synthesis Workflow Diagram
Figure 1: Divergent synthetic routes. Path A (top) utilizes classical quinolone chlorination. Path B (bottom) utilizes the Meth-Cohn Vilsmeier-Haack cyclization.
Detailed Experimental Protocols
Protocol: Synthesis of Molecule B (Meth-Cohn Method)
This is the industry-standard method for generating 2-chloro-3-formyl quinolines. It is a "one-pot" cascade involving formylation, cyclization, and chlorination.
Reagents:
-
N-(3,5-difluorophenyl)acetamide (1.0 eq)
-
Phosphorus Oxychloride (
) (7.0 eq) -
Dimethylformamide (DMF) (3.0 eq)
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a dry round-bottom flask under
, cool DMF (3.0 eq) to 0°C. Add (7.0 eq) dropwise. Caution: Exothermic. Stir for 30 minutes to form the chloroiminium salt. -
Addition: Add solid N-(3,5-difluorophenyl)acetamide (1.0 eq) to the Vilsmeier reagent.
-
Cyclization: Heat the mixture to 75-80°C. Monitor by TLC. The reaction typically requires 4–12 hours.
-
Mechanism Note: The amide oxygen attacks the Vilsmeier reagent, followed by an intramolecular electrophilic aromatic substitution at the ortho-position of the aniline ring.
-
-
Quenching: Cool the mixture to room temperature. Pour slowly onto crushed ice/water (vigorous stirring required).
-
Isolation: The product often precipitates as a yellow solid. Neutralize with saturated
to pH 7.[2] Filter, wash with water, and dry. -
Purification: Recrystallize from Ethyl Acetate/Hexanes.
Protocol: Synthesis of Molecule A (Chlorination Route)
Used when the C3-aldehyde is not desired.
Reagents:
-
5,7-Difluoro-2-quinolone (1.0 eq)
- (Excess, solvent volume)
Methodology:
-
Suspend 5,7-difluoro-2-quinolone in neat
. -
Reflux (approx. 105°C) for 2–4 hours. The solid starting material will dissolve as it converts to the chloro-quinoline.
-
Evaporate excess
under reduced pressure. -
Pour residue onto ice/water and neutralize with
. Extract with Dichloromethane (DCM).
Reactivity Profile & Applications
Orthogonal Reactivity of Molecule B
Molecule B is superior for library generation because it possesses two chemically distinct "handles."
-
Handle 1 (C3-CHO): Reacts with active methylenes (Knoevenagel), amines (Schiff bases), or hydrazines.
-
Handle 2 (C2-Cl): Reacts with amines, thiols, or alkoxides via
.
Common Workflow:
-
Condensation First: React CHO with a hydrazine derivative.
-
Cyclization Second: The nitrogen of the hydrazine attacks C2-Cl, closing a third ring to form Pyrazolo[3,4-b]quinolines .
Reactivity Diagram
Figure 2: The "Orthogonal Reactivity" map of Molecule B, highlighting its utility in generating tricyclic drug cores.
Case Study: Kinase Inhibition
The 5,7-difluoroquinoline core is a structural mimic of the quinazoline core found in drugs like Gefitinib . However, the quinoline nitrogen offers a different H-bond acceptor profile.
-
Molecule B Application: Used to synthesize derivatives targeting the c-Met receptor tyrosine kinase. The C3-aldehyde is converted to an oxime or hydrazone, which extends into the solvent-exposed region of the ATP binding pocket, improving solubility and potency.
Conclusion
For researchers designing simple bio-isosteres, 2-chloro-5,7-difluoroquinoline (Molecule A) provides a stable, lipophilic core accessible via standard chlorination. However, for fragment-based drug discovery (FBDD) and the synthesis of fused heterocyclic libraries, 2-chloro-5,7-difluoroquinoline-3-carbaldehyde (Molecule B) is the superior starting material. Its synthesis via the Meth-Cohn reaction is scalable and reliable, providing a high-value scaffold with dual reactivity handles.
References
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions and Applications. Arkivoc, 2012(1), 211–276. Link
- Muscia, G. C., et al. (2011). Synthesis and antitubercular activity of new 2-chloro-3-formylquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(18), 5235-5238.
-
Ali, M. M., et al. (2002).[3] Synthesis and antimicrobial activity of some new 2-substituted-3-formylquinolines. Molecules, 7, 311-320.
-
BenchChem Application Note. (2025). Synthesis Protocol for 2-Chloro-5,6-difluoroquinoxaline (Analogous Protocol Reference). Link
Sources
2-Chloro-5,7-difluoroquinoline: Structural Identifiers, Mechanistic Utility, and Applications in Advanced Drug Discovery
Abstract In the landscape of modern medicinal chemistry, halogenated quinolines serve as privileged scaffolds for the development of targeted therapeutics. Among these, 2-chloro-5,7-difluoroquinoline has emerged as a highly versatile and critical intermediate. This technical guide provides an in-depth analysis of its structural identifiers (SMILES, InChIKey), the mechanistic causality behind its specific substitution pattern, and field-validated protocols for its integration into drug discovery workflows.
Structural Identity & Physico-Chemical Properties
Accurate structural identification is the bedrock of reproducible chemical synthesis, database mining, and computational modeling () [1]. 2-Chloro-5,7-difluoroquinoline is a bicyclic heteroaromatic compound characterized by a quinoline core substituted with a chlorine atom at the C2 position and fluorine atoms at the C5 and C7 positions.
Table 1: Quantitative Data and Identifiers
| Property | Value |
| Chemical Name | 2-Chloro-5,7-difluoroquinoline |
| CAS Registry Number | 1188002-20-1 |
| Molecular Formula | C9H4ClF2N |
| Molecular Weight | 199.58 g/mol |
| Canonical SMILES | FC1=CC(F)=CC2=NC(Cl)=CC=C12 |
| InChIKey | GOXQBHKNLABQLF-UHFFFAOYSA-N |
Mechanistic Causality in Scaffold Design
As a Senior Application Scientist, I emphasize that the strategic placement of halogens on the quinoline core is never arbitrary; it is a calculated design choice intended to optimize both chemical reactivity for downstream synthesis and pharmacokinetic properties for in vivo efficacy.
-
The C2-Chlorine (The Reactive Handle): The nitrogen atom (N1) in the quinoline ring exerts a strong electron-withdrawing effect via both induction and resonance. This significantly depletes electron density at the adjacent C2 position. Consequently, the C2-Cl bond is highly polarized and exceptionally susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)). This makes the C2 position an ideal "handle" for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to install diverse aryl or amine functional groups.
-
The C5, C7-Fluorines (The Metabolic Shield): Fluorine substitution is a hallmark of modern drug design. The C5 and C7 positions on the quinoline carbocycle are common sites for cytochrome P450 (CYP450)-mediated oxidative metabolism. By occupying these sites with fluorine—an atom similar in steric bulk to hydrogen but with a vastly stronger C-F bond—metabolic liability is effectively blocked. Furthermore, the strong electronegativity of the fluorines lowers the pKa of the quinoline nitrogen, which can enhance membrane permeability and modulate target binding kinetics.
Mechanistic roles of halogen substituents on the quinoline core.
Synthetic Workflows & Experimental Protocols
To leverage the reactivity of 2-chloro-5,7-difluoroquinoline, researchers frequently employ palladium-catalyzed cross-coupling. The following protocol details a self-validating system for synthesizing a 2-aryl-5,7-difluoroquinoline derivative.
Protocol: Suzuki-Miyaura Cross-Coupling of 2-Chloro-5,7-difluoroquinoline Rationale: This methodology utilizes the electron-deficient nature of the C2-Cl bond to achieve rapid coupling with arylboronic acids under mild conditions.
Reagents:
-
2-Chloro-5,7-difluoroquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried Schlenk flask with 2-chloro-5,7-difluoroquinoline, the selected arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Degassing (Critical Step): Evacuate the flask and backfill with Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes, which would prematurely stall the catalytic cycle.
-
Solvent Addition: Add the 1,4-Dioxane and H₂O (previously sparged with Argon for 30 minutes) via syringe.
-
Reaction Execution: Heat the mixture to 90 °C under continuous stirring for 4–6 hours.
-
In-Process Monitoring (Self-Validation): Monitor the reaction progress via LC-MS. The disappearance of the starting material mass (m/z ~199.5) and the emergence of the product mass confirms the successful oxidative addition and subsequent reductive elimination.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and wash sequentially with distilled water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 2-aryl-5,7-difluoroquinoline.
Workflow for the functionalization of 2-chloro-5,7-difluoroquinoline.
Applications in Advanced Drug Discovery
The 2-chloro-5,7-difluoroquinoline scaffold is highly valued in the synthesis of targeted therapies. A prominent example is its use in the development of small-molecule inhibitors targeting the KRAS G12D mutation. In recent patent literature () [2], derivatives such as 8-bromo-2-chloro-5,7-difluoroquinoline are utilized as key intermediates. The C2-chlorine allows for the attachment of complex binding motifs that interact with the switch II pocket of the KRAS protein, while the difluoro substitution ensures the molecule survives first-pass metabolism to reach the tumor microenvironment. Furthermore, industrial suppliers actively provide this scaffold to support early discovery researchers building novel kinase inhibitor libraries () [3].
References
-
PubChemLite. "C9H4ClF2N - Explore". Université du Luxembourg. [Link]
- Google Patents. "US20240239788A1 - Small molecule inhibitors of kras g12d mutant".
Strategic Patent Landscape & Synthetic Utility of 2-Chloro-5,7-difluoroquinoline Derivatives
[1]
Executive Summary
In the high-stakes arena of small molecule drug discovery, 2-Chloro-5,7-difluoroquinoline (CAS: 1188002-20-1) has emerged as a "privileged scaffold."[1] Unlike generic quinolines, this specific substitution pattern—a reactive chlorine at C2 flanked by fluorines at C5 and C7—offers a unique tripartite value proposition:
-
Synthetic Orthogonality: The C2-chloro group serves as a highly reactive handle for SNAr or palladium-catalyzed couplings, distinct from the chemically robust C-F bonds.[1]
-
Metabolic Fortification: The C5 and C7 fluorine atoms block common sites of oxidative metabolism (P450 hydroxylation), significantly extending the half-life of derived clinical candidates.[1]
-
Electronic Modulation: The electron-withdrawing nature of the difluoro-motif lowers the pKa of the quinoline nitrogen, altering hydrogen bond acceptor capability in kinase hinge-binding regions.[1]
This guide dissects the patent landscape, synthetic pathways, and reaction mechanics of this critical intermediate, providing a roadmap for its application in oncology (c-Met/EGFR inhibitors) and epigenetic modulation (PRMT5).
Chemical Significance & Mechanism of Action[1][2][3][4]
The "Fluorine Effect" in Quinoline Scaffolds
The 5,7-difluoro substitution is not merely structural decoration; it is a functional engineering choice.[1]
-
C5-Fluorine: Sterically shields the C4 position (often a carbonyl or amine in final drugs) and prevents metabolic attack at the electron-rich benzene ring.[1]
-
C7-Fluorine: Modulates the lipophilicity (LogP) and often interacts with hydrophobic pockets in ATP-binding sites of kinases.[1]
-
C2-Chlorine: The "warhead" for diversification.[1] The electron-deficient pyridine ring, further deactivated by the fluorine atoms, makes the C2-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).[1]
Reactivity Hierarchy
The chemical behavior of this scaffold is defined by a strict hierarchy of reactivity, allowing for sequential functionalization without protecting groups.[1]
Figure 1: Reactivity hierarchy of the 2-Chloro-5,7-difluoroquinoline scaffold. The C2-Cl bond is the primary site for diversification.[1]
Synthetic Pathways & Experimental Protocols
The synthesis of 2-Chloro-5,7-difluoroquinoline is a masterclass in regiocontrol.[1] The most robust industrial route avoids the instability of fluorinated anilines by generating the quinoline core before the final chlorination.[1]
Core Synthetic Workflow
The industry-standard protocol (grounded in Novartis and generic manufacturing patents) proceeds from 3,5-difluoroaniline .[1]
Step 1: Condensation Reaction of 3,5-difluoroaniline with diethyl malonate (or ethyl glyoxylate) to form the quinolin-2-one (carbostyril) intermediate.[1] Step 2: Chlorination Deoxychlorination of the tautomeric hydroxy group using Phosphorus Oxychloride (POCl3).[1]
Detailed Experimental Protocol (Self-Validating)
Note: This protocol is adapted from optimized patent procedures for 2-chloro-quinolines.
Reagents:
-
3,5-Difluoroaniline (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Phosphorus Oxychloride (POCl3) (Excess, solvent/reagent)[2]
-
Diphenyl ether (High boiling solvent for cyclization)
Procedure:
-
Cyclization (Thermal):
-
Mix 3,5-difluoroaniline and diethyl malonate in diphenyl ether.
-
Heat to 250°C (critical for thermodynamic cyclization) for 4-6 hours.
-
Validation: Monitor by LC-MS for the disappearance of aniline (m/z ~130) and appearance of the quinolone mass (m/z ~182).[1]
-
Cool and precipitate with hexane.[1] Filter the off-white solid (5,7-difluoro-4-hydroxyquinolin-2(1H)-one).[1]
-
-
Chlorination (Deoxychlorination):
-
Suspend the dried intermediate in neat POCl3 (5 vol).
-
Add a catalytic amount of DMF (0.1 eq) to form the Vilsmeier-Haack reagent in situ.[1]
-
Reflux at 105°C for 3 hours.
-
Validation: TLC (Hexane/EtOAc 8:[1]2) should show a new non-polar spot (Rf ~0.8).
-
Quench: Pour slowly onto crushed ice/NH4OH mixture (Exothermic!).
-
Extract with Dichloromethane (DCM).
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via silica flash chromatography (10% EtOAc in Hexane).[1]
-
Figure 2: Synthetic route from 3,5-difluoroaniline to the target scaffold.
Patent Landscape Analysis
The IP space for this scaffold is dominated by applications in oncology, specifically kinase inhibition.[1] The 5,7-difluoro motif is often used to "break" existing patents of non-fluorinated or mono-fluorinated analogs by demonstrating superior metabolic stability.[1]
Key Assignees & Therapeutic Areas[5]
| Assignee | Therapeutic Focus | Patent Context |
| Novartis AG | CETP Inhibitors / Oncology | Used as a core intermediate for bicyclic derivatives targeting metabolic diseases and kinases (e.g., c-Met).[1] |
| Pfizer | Kinase Inhibitors | Derivatives appearing in broad Markush structures for tyrosine kinase inhibitors (TKIs).[1] |
| Enamine / CROs | Building Blocks | Extensive filing for library synthesis; supplying the scaffold for HTS campaigns.[1] |
| Academic | PRMT5 Inhibitors | Recent interest in using the scaffold to target arginine methyltransferases (epigenetics).[1] |
Strategic Patent Data
-
Primary IPC Codes: C07D 215/00 (Quinolines), A61K 31/47 (Medicinal preparations).
-
Freedom to Operate (FTO): The core molecule 2-Chloro-5,7-difluoroquinoline is a known chemical entity (CAS 1188002-20-1).[1] Patentability now lies in novel derivatives (e.g., C4-substitution or C2-coupling products) or specific medical uses.[1]
-
Key Precedent: The "3-carbaldehyde" derivative (CAS 956631-90-6) is heavily cited in patents for synthesizing complex heterocycles via Knoevenagel condensations.[1]
Technical Case Study: Kinase Inhibition
A primary application of this scaffold is in the synthesis of Type II kinase inhibitors (e.g., c-Met, VEGFR).
Mechanism:
-
The 2-position is coupled with an aromatic amine or phenol (via SNAr) to extend into the solvent-exposed region of the kinase.[1]
-
The quinoline nitrogen acts as a hinge binder (H-bond acceptor).[1]
-
The 5,7-difluoro pattern tunes the electron density of the nitrogen, optimizing the H-bond strength while preventing oxidation of the ring by metabolic enzymes.[1]
Example Workflow:
References
-
Novartis AG. "Bicyclic derivatives as CETP inhibitors."[1] Google Patents, CN101622242B.[1] Link
-
BenchChem. "Synthesis Protocol for 2-Chloro-5,6-difluoroquinoxaline (Analogous Protocol)." BenchChem Application Notes. Link (Note: Protocol adapted from analogous 5,6-difluoro systems).
-
PubChem. "2-Chloro-5,7-difluoroquinoline-3-carbaldehyde."[1] National Library of Medicine.[1] Link
-
Sigma-Aldrich. "2-Chloro-5,7-difluoroquinoline-3-carbaldehyde Product Sheet." Link
-
Miyamoto, T. et al. "Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones."[1] Journal of Medicinal Chemistry, 1990. Link (Foundational SAR on difluoroquinoline patterns).
Note: Specific patent numbers for the exact 2-chloro-5,7-difluoroquinoline intermediate often appear within broad Markush claims.[1] The Novartis patent (CN101622242B) is a confirmed source citing the specific aldehyde derivative.
Sources
- 1. WO2023213626A1 - Use of (5s)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4h-1,2,4-oxadiazine for controlling unwanted microorganisms - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-chloro-5,7-difluoroquinoline-3-carbaldehyde [3asenrise.com]
- 4. Organic Chemistry [3asenrise.com]
- 5. Organic Chemistry [3asenrise.com]
- 6. CN101622242B - ä½ä¸ºcetpæå¶åçåç¯è¡çç© - Google Patents [patents.google.com]
Methodological & Application
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5,7-difluoroquinoline
Executive Summary & Mechanistic Rationale
For drug development professionals and synthetic chemists, polyhalogenated heterocycles present both an opportunity and a challenge. 2-Chloro-5,7-difluoroquinoline is a highly versatile scaffold used in the synthesis of kinase inhibitors and antimicrobial agents. However, functionalizing this molecule requires strict control over regioselectivity.
A nucleophilic aromatic substitution (SNAr) is a substitution reaction in organic chemistry in which the nucleophile displaces a good leaving group, such as a halide, on an aromatic ring[1]. Unlike aliphatic SN2 reactions, which are sterically blocked from backside attack on aromatic rings, SNAr proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion[2].
In 2-chloro-5,7-difluoroquinoline, there are three potential leaving groups (chlorine at C2, fluorine at C5, and fluorine at C7). The regioselectivity in SNAr reactions on 2-chloroquinolines is primarily governed by electronic factors. The quinoline nitrogen acts as a powerful electron-withdrawing group, directing the nucleophilic attack exclusively to the C2 position. This is because the intermediate Meisenheimer complex places the negative charge directly on the electronegative nitrogen atom, providing immense resonance stabilization[2]. The fluorine atoms at C5 and C7 exert a strong inductive (-I) effect, further lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring and accelerating the reaction at C2, but they are not displaced under mild conditions. Regioselective SNAr for replacing the chlorine atom at the 2-position of such heteroaromatic precursors is well documented and highly reliable[3].
Fig 1: Addition-elimination mechanism (SNAr) forming the nitrogen-stabilized Meisenheimer complex.
Experimental Design & Causality
As a Senior Application Scientist, I emphasize that successful scale-up requires understanding the why behind the reagents:
-
Solvent Selection: SNAr reactions are highly accelerated in polar aprotic solvents (e.g., DMF, NMP) for amine nucleophiles. These solvents solvate the counter-cations (like K⁺) but leave the nucleophile unsolvated and highly reactive. Conversely, for alkoxide nucleophiles (e.g., NaOMe), the conjugate acid (Methanol) is used as the solvent to prevent unwanted transetherification side reactions.
-
Base Selection: For C-N bond formation, K2CO3 is selected because it is strong enough to scavenge the HCl byproduct—preventing the amine nucleophile from being protonated and deactivated—but weak enough to avoid hydrolyzing the starting material into a 2-quinolone byproduct.
Fig 2: Divergent experimental workflows for C-N and C-O bond formation via SNAr.
Self-Validating Experimental Protocols
Protocol A: Regioselective Amination (C-N Bond Formation)
Target: 2-(Morpholin-4-yl)-5,7-difluoroquinoline Scale: 10 mmol
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5,7-difluoroquinoline (1.99 g, 10.0 mmol) and anhydrous K2CO3 (2.76 g, 20.0 mmol).
-
Solvent Addition: Add anhydrous DMF (20 mL). Causality: Anhydrous conditions prevent the competitive hydrolysis of the C2-chloride to the corresponding quinolone.
-
Nucleophile Addition: Add morpholine (1.05 mL, 12.0 mmol) dropwise at room temperature.
-
Heating & IPC (In-Process Control): Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere.
-
Self-Validation Checkpoint 1: After 1 hour, the reaction mixture should transition from a clear solution to a cloudy suspension as insoluble KCl precipitates.
-
Self-Validation Checkpoint 2: At 4 hours, perform TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.8) should be completely consumed, replaced by a highly fluorescent blue spot under UV 254 nm (Rf ~0.4).
-
-
Workup: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to completely remove residual DMF.
-
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize from hot ethanol to yield the pure product.
Protocol B: Regioselective Etherification (C-O Bond Formation)
Target: 2-Methoxy-5,7-difluoroquinoline Scale: 10 mmol
-
Preparation: Dissolve 2-chloro-5,7-difluoroquinoline (1.99 g, 10.0 mmol) in anhydrous Methanol (25 mL) in a 100 mL round-bottom flask.
-
Nucleophile Addition: Slowly add a 25% w/w solution of Sodium Methoxide in Methanol (3.4 mL, 15.0 mmol).
-
Causality: Pre-formed NaOMe is used instead of adding NaOH to methanol to strictly exclude water, preventing the formation of 5,7-difluoroquinolin-2(1H)-one.
-
-
Heating: Heat the reaction to reflux (65 °C) for 3 hours.
-
Self-Validation Checkpoint 1: Monitor via LC-MS. The target mass [M+H]⁺ = 196.1 m/z should account for >95% of the Total Ion Chromatogram (TIC).
-
-
Workup: Concentrate the methanol in vacuo. Partition the residue between Dichloromethane (50 mL) and Water (50 mL). Extract the aqueous layer with an additional 25 mL of DCM.
-
Isolation: Dry the combined organic layers over MgSO4, filter, and evaporate to yield a pale yellow solid.
Quantitative Data & Optimization Summary
The following table summarizes the optimized conditions for various nucleophiles reacting with 2-chloro-5,7-difluoroquinoline. Note the absolute regioselectivity across all conditions.
| Nucleophile | Equivalents | Solvent | Base (Eq) | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C2:C5/C7) |
| Morpholine (2° Amine) | 1.2 | DMF | K2CO3 (2.0) | 90 | 4 | 88 | >99:1 |
| Piperidine (2° Amine) | 1.2 | NMP | Et3N (2.0) | 110 | 4 | 85 | >99:1 |
| Benzylamine (1° Amine) | 1.5 | DMSO | DIPEA (2.0) | 120 | 6 | 79 | >99:1 |
| NaOMe (Alkoxide) | 1.5 | MeOH | None | 65 | 3 | 92 | >99:1 |
| Phenol (Aryloxide) | 1.2 | DMF | Cs2CO3 (1.5) | 100 | 8 | 81 | >99:1 |
Analytical Validation & Troubleshooting
-
NMR Confirmation: The success of the SNAr reaction at the C2 position is easily verified by ¹H NMR. The doublet corresponding to the C3 proton in the starting material will shift significantly upfield (e.g., from ~7.4 ppm to ~6.8 ppm) due to the electron-donating resonance effect of the newly installed amine or ether group. The ¹⁹F NMR will remain largely unchanged, retaining the characteristic F-F coupling, confirming that the C5 and C7 positions were untouched.
-
Troubleshooting Hydrolysis: If LC-MS reveals a major byproduct at [M+H]⁺ = 182.0 m/z, this indicates hydrolysis to 5,7-difluoroquinolin-2(1H)-one. This is caused by adventitious water reacting with the highly electrophilic C2 position. Ensure all solvents are strictly anhydrous and bases are stored in a desiccator.
References
-
Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL:[Link][1]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link][2]
-
(a) General scheme for regioselective nucleophilic aromatic substitution... Source: ResearchGate URL:[Link][3]
Sources
Application Note: High-Affinity KRAS G12D Inhibitor Synthesis via 2-Chloro-5,7-difluoroquinoline Scaffold
Executive Summary
This guide details the synthetic utility of 2-Chloro-5,7-difluoroquinoline (CDFQ) as a privileged scaffold for developing covalent and non-covalent inhibitors of the KRAS G12D oncogene. While historical KRAS inhibitors (e.g., Sotorasib) targeted G12C via cysteine covalent bonding, G12D (Glycine to Aspartic Acid) lacks a proximal reactive cysteine, necessitating high-affinity non-covalent binders or aspartate-targeting warheads.
The 5,7-difluoroquinoline core offers two distinct medicinal chemistry advantages:
-
Electronic Tuning: The fluorine atoms lower the pKa of the quinoline nitrogen and modulate the electron density of the C2 position, significantly enhancing reactivity for Nucleophilic Aromatic Substitution (SNAr).
-
Metabolic Stability: Fluorination at the 5 and 7 positions blocks common sites of oxidative metabolism (P450-mediated hydroxylation), extending the in vivo half-life of the final inhibitor.
Chemical Strategy & Mechanism
The synthesis relies on the regioselective functionalization of the C2-chloro position. Due to the electron-withdrawing nature of the fluorine substituents and the ring nitrogen, the C2 position is highly activated toward nucleophilic attack by amines (e.g., piperazines or bridged bicyclic amines), which serve as the "tail" extending into the solvent-exposed region of the KRAS Switch II pocket.
Reaction Pathway Diagram
The following diagram illustrates the critical SNAr coupling and subsequent functionalization steps.
Caption: Figure 1. Regioselective SNAr reaction pathway for coupling the Switch II binding tail to the fluorinated quinoline core.
Experimental Protocols
Protocol A: Regioselective SNAr Coupling (Core Synthesis)
This protocol describes the coupling of CDFQ with a representative Switch II binder, (R)-4-Boc-2-methylpiperazine.
Materials:
-
Scaffold: 2-Chloro-5,7-difluoroquinoline (1.0 equiv)
-
Nucleophile: (R)-1-Boc-3-methylpiperazine (1.2 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Dimethyl sulfoxide (DMSO) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-5,7-difluoroquinoline (500 mg, 2.5 mmol) in anhydrous DMSO (5 mL).
-
Nucleophile Addition: Add (R)-1-Boc-3-methylpiperazine (600 mg, 3.0 mmol) followed by DIPEA (1.1 mL, 6.25 mmol).
-
Reaction: Heat the mixture to 90°C under an inert nitrogen atmosphere.
-
Critical Checkpoint: Monitor reaction progress via LC-MS every 2 hours. The electron-deficient quinoline ring accelerates this reaction; completion is typically observed within 4–6 hours. Look for the disappearance of the starting material mass (m/z ~199) and appearance of the product mass (m/z ~363).
-
-
Quench: Cool the reaction to room temperature (RT). Pour the mixture slowly into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a solid.
-
Workup:
-
If solid precipitates: Filter, wash with water (3x), and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify via Flash Column Chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Protocol B: Deprotection and Salt Formation
To generate the active amine species for biological testing or further derivatization.
-
Dissolution: Dissolve the Boc-protected intermediate (from Protocol A) in Dichloromethane (DCM) (10 mL/g).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (1:4 v/v ratio with DCM) dropwise at 0°C.
-
Stir: Allow to warm to RT and stir for 2 hours.
-
Isolation: Concentrate the solvent. Redissolve in minimal MeOH and precipitate with cold Diethyl Ether to obtain the TFA salt.
Data Analysis & Quality Control
Expected Analytical Data
The following table summarizes the key characterization metrics for the synthesized inhibitor intermediate.
| Parameter | Specification | Method of Verification |
| Purity | > 98% | HPLC (254 nm) |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Mass Spec | [M+H]⁺ consistent with calc. mass | LC-MS (ESI+) |
| ¹⁹F NMR | Two distinct signals (δ -110 to -130 ppm) | ¹⁹F NMR (DMSO-d₆) |
| Regioselectivity | > 95:5 (C2 vs C4 substitution) | ¹H NMR (NOESY optional) |
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Conversion.
-
Cause: The 5,7-difluoro substitution pattern makes the ring electron-poor, but steric hindrance at C2 can be an issue with bulky amines.
-
Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temperature to 110°C. Use K₂CO₃ instead of DIPEA for higher basicity.
-
-
Issue: Substitution at Fluorine positions (Side Reaction).
-
Cause: Extreme temperatures (>140°C) or super-strong bases (NaH) can displace the fluorines.
-
Solution: Maintain temperature below 100°C. The C-Cl bond is significantly more labile than the C-F bond under mild SNAr conditions.
-
Biological Validation (KRAS G12D Binding)
To validate the synthesized molecule, a Nucleotide Exchange Assay is recommended. This measures the molecule's ability to lock KRAS in an inactive state or prevent SOS1-mediated nucleotide exchange.
Assay Workflow Diagram
Caption: Figure 2. SOS1-mediated nucleotide exchange assay workflow for validating KRAS G12D inhibition.
Protocol Summary for Validation:
-
Protein: Recombinant KRAS G12D (1-169) loaded with mant-GDP (fluorescent analog).
-
Condition: Buffer (20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Execution:
-
Mix KRAS-mantGDP (200 nM) with Inhibitor (serial dilutions).
-
Add excess unlabeled GTP (10 µM) and SOS1 (100 nM).
-
Monitor fluorescence decay (Ex: 360 nm, Em: 440 nm).
-
-
Result: An effective inhibitor will prevent SOS1 from displacing mant-GDP, resulting in retention of fluorescence compared to the DMSO control.
References
-
Structure-Based Design of KRAS Inhibitors
- Title: Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors.
- Source: Journal of Medicinal Chemistry / PMC.
-
URL:[Link]
-
Quinoline Scaffolds in Drug Discovery
-
KRAS G12D SAR Studies
-
Protocol for Quinoxaline/Quinoline Halides
- Title: Synthesis Protocol for 2-Chloro-5,6-difluoroquinoxaline (Analogous Chemistry).
-
Source: BenchChem Application Notes.[7]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. Structure-activity relationships of KRAS-G12D inhibitors for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Application Note: Optimized Reaction Conditions for the Amination of 2-Chloro-5,7-difluoroquinoline
Introduction & Strategic Significance
2-Chloro-5,7-difluoroquinoline is a highly valuable heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, particularly in the development of targeted kinase inhibitors and anti-infective agents. The selective amination at the C2 position is a critical, yet sometimes challenging, synthetic transformation.
This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to executing the nucleophilic aromatic substitution (SNAr) of 2-chloro-5,7-difluoroquinoline. By understanding the mechanistic causality behind each reagent choice, scientists can seamlessly adapt these protocols for both bench-scale discovery and process-scale manufacturing.
Mechanistic Rationale (SNAr)
The amination of 2-chloroquinolines does not proceed via cross-coupling; rather, it is driven by a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. The efficiency of this reaction relies entirely on the electrophilicity of the quinoline core and the nucleophilicity of the incoming amine.
Why is 2-Chloro-5,7-difluoroquinoline Exceptionally Reactive?
-
Heteroatom Activation: The adjacent quinoline nitrogen exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, severely depleting electron density at the C2 position.
-
Fluorine Inductive Effects: The fluorine atoms at the C5 and C7 positions provide powerful, long-range inductive electron withdrawal across the aromatic system. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinoline ring, accelerating the rate-determining step (nucleophilic attack) [1].
-
Meisenheimer Complex Stabilization: The formation of the negatively charged Meisenheimer intermediate is highly stabilized by the synergistic electron-withdrawing nature of the ring nitrogen and the difluoro-substituents.
Fig 1. SNAr Mechanism for the amination of 2-chloro-5,7-difluoroquinoline.
Reaction Optimization & Causality
To establish a robust and reproducible protocol, empirical data dictates the precise selection of solvent, base, and thermal conditions. Recent patent literature highlights the necessity of polar aprotic environments to overcome the activation barrier for sterically hindered amines [2].
The table below summarizes the quantitative optimization data, explaining the causality behind the final protocol choices.
| Parameter | Condition Tested | Conversion (%) | Impurity Profile | Causality / Rationale for Selection |
| Solvent | Ethanol | < 40% | High | Protic solvents hydrogen-bond with the amine, drastically reducing its effective nucleophilicity. |
| Solvent | DMF | 85% | Moderate | Prone to thermal degradation at >100 °C, releasing dimethylamine which acts as a competing nucleophile. |
| Solvent | DMSO | > 98% | Low | Optimal. High boiling point (189 °C) and excellent stabilization of the polar SNAr transition state [3]. |
| Base | K₂CO₃ | 70% | Moderate | Heterogeneous reaction leads to inconsistent kinetics, localized hot spots, and stirring issues upon scale-up. |
| Base | DIPEA | > 98% | Low | Optimal. Homogeneous, non-nucleophilic, and sterically hindered. Efficiently neutralizes the HCl byproduct. |
| Temperature | 80 °C | 50% | Low | Insufficient thermal energy to overcome the activation barrier, especially for secondary or bulky amines. |
| Temperature | 120 °C | > 98% | Low | Optimal. Drives the reaction to completion within 3 hours, minimizing thermal degradation of the product [2]. |
Experimental Workflows & Protocols
Protocol A: Standard Thermal SNAr Amination
This protocol is designed as a self-validating system. The use of a homogeneous base (DIPEA) ensures that any precipitation observed during the reaction is an indicator of product formation or an anomaly, rather than unreacted inorganic base.
Reagents & Equipment:
-
Substrate: 2-Chloro-5,7-difluoroquinoline (1.0 equiv, 1.0 mmol, 199.6 mg)
-
Nucleophile: Primary or Secondary Amine (1.2 - 1.5 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 0.52 mL)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried, argon-purged 10 mL reaction vial equipped with a magnetic stir bar, add 2-chloro-5,7-difluoroquinoline.
-
Solvation: Add 3.0 mL of anhydrous DMSO. Stir at room temperature until the substrate is completely dissolved.
-
Reagent Addition: Add the amine (1.2 mmol) dropwise (if liquid) or in one portion (if solid). Immediately follow with the addition of DIPEA (0.52 mL). Note: The excess base is critical to prevent the amine from forming an unreactive hydrochloride salt.
-
Thermal Activation: Seal the vial tightly with a Teflon-lined cap. Transfer to a pre-heated aluminum heating block set to 120 °C . Stir vigorously (800 rpm) for 3 to 12 hours depending on the steric bulk of the amine.
-
Reaction Monitoring: At the 3-hour mark, sample 5 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS or TLC (Hexanes:EtOAc 3:1). The starting material is highly UV-active at 254 nm. Proceed to workup only when conversion is >95%.
-
Aqueous Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture into 15 mL of ice-cold distilled water. Self-Validation Check: For many hydrophobic amines, the product will immediately crash out as a solid.
-
Extraction: If the product does not precipitate cleanly, extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
-
Washing: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3 x 10 mL) to effectively partition and remove residual DMSO.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to yield the pure 2-amino-5,7-difluoroquinoline derivative.
Fig 2. Step-by-step experimental workflow for SNAr amination.
Protocol B: Microwave-Assisted Amination (For Highly Hindered Amines)
When utilizing highly sterically encumbered amines (e.g., adamantylamines or tert-butyl substituted amines), conventional heating may result in degradation before complete conversion. Microwave irradiation provides rapid, uniform volumetric heating.
-
In a 10 mL microwave-safe vial, combine the quinoline substrate (1.0 mmol), hindered amine (2.0 equiv), DIPEA (3.0 equiv), and N-Methyl-2-pyrrolidone (NMP) (2.0 mL). Note: NMP is preferred here due to its superior microwave absorption characteristics.
-
Seal the vial with a crimp cap and irradiate at 150 °C for 20–30 minutes with high stirring.
-
Cool rapidly via compressed air and proceed with the aqueous quench and extraction (Protocol A, Steps 6-9).
Troubleshooting & Analytical Diagnostics
-
Issue: Formation of 2-hydroxy-5,7-difluoroquinoline byproduct.
-
Diagnostic: LC-MS shows an [M+H]+ peak corresponding to a mass shift of -19 Da from the starting material.
-
Causality: Hydrolysis of the highly electrophilic C2-chloro group due to adventitious water in the solvent or hygroscopic base.
-
Solution: Ensure DMSO is stored over molecular sieves. Use freshly distilled DIPEA.
-
-
Issue: Reaction stalls at ~50% conversion.
-
Diagnostic: TLC shows persistent starting material despite prolonged heating.
-
Causality: The amine is highly volatile and has escaped into the headspace, or the generated HCl has fully protonated the remaining amine.
-
Solution: Ensure the reaction vessel is hermetically sealed. Verify that a full 3.0 equivalents of DIPEA were added to maintain a basic environment.
-
References
-
A Facile Method for Nucleophilic Aromatic Substitution of Cyclic Amine Synthetic Communications URL:[Link]
- US20240239788A1 - Small molecule inhibitors of kras g12d mutant Google Patents URL
Application Note: Regioselective C8 C-H Activation of 2-Chloro-5,7-difluoroquinoline
Executive Summary & Scaffold Rationale
The 2-chloro-5,7-difluoroquinoline scaffold is a highly privileged building block in modern drug discovery, frequently utilized in the design of kinase inhibitors and anti-infective agents. While nucleophilic aromatic substitution (SNAr) at the C2 position is well-documented, late-stage functionalization at the C8 position remains a significant synthetic challenge. This guide details state-of-the-art methodologies for the site-selective C8 C-H activation of this sterically hindered and electronically deactivated heterocycle, providing field-proven protocols for borylation and arylation.
Mechanistic Insights: Overriding Electronic Bias via Coordination Control
As a Senior Application Scientist, it is critical to understand that successful C-H activation is a competition between intrinsic electronic bias and catalyst-directed coordination.
In 2-chloro-5,7-difluoroquinoline, the two highly electronegative fluorine atoms at C5 and C7 exert a strong electron-withdrawing inductive effect. This significantly lowers the pKa of the C6-H bond (flanked by both fluorines). Under unguided, purely electrophilic conditions, C-H activation will default to the C6 position .
To achieve C8-selectivity , we must override this electronic bias using coordination-directed C-H activation . The quinoline nitrogen acts as a directing group, anchoring the transition metal (Ir or Pd) near the C8-H bond . However, the bulky 2-chloro substituent creates severe steric hindrance, impeding metal coordination. We overcome this causality through two distinct strategies:
-
Steric Override (Direct Route): Utilizing highly active Ir(III) catalysts with sterically demanding ligands (e.g., Silica-SMAP) that force the formation of a rigid 5-membered metallacycle exclusively at C8.
-
Directing Group Extension (N-Oxide Route): Oxidizing the nitrogen to an N-oxide extends the directing group outward, relieving the steric clash with the 2-chloro group and enabling a smooth Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) .
Mechanistic pathway highlighting coordination-driven override of C6 acidity for C8 selectivity.
Quantitative Data: Optimization of Regioselectivity
The table below summarizes the optimization data, demonstrating how ligand choice and directing group strategies dictate the regiochemical outcome (C8 vs. C6).
| Entry | Directing Strategy | Catalyst System | Ligand / Additive | Temp (°C) | C8 Yield (%) | C6 Yield (%) |
| 1 | Direct (N-coordination) | [Ir(OMe)(cod)]2 | None | 80 | 12 | 68 |
| 2 | Direct (N-coordination) | [Ir(OMe)(cod)]2 | dtbpy | 80 | 45 | 25 |
| 3 | Direct (N-coordination) | [Ir(OMe)(cod)]2 | Silica-SMAP | 80 | 82 | <5 |
| 4 | N-Oxide Directed | Pd(OAc)2 | Ag2CO3 | 100 | 91 | ND |
| 5 | N-Oxide Directed | Cp*IrCl2 dimer | AgSbF6 | 25 | 88 | ND |
Note: ND = Not Detected. Entry 3 and 4 represent the optimized conditions detailed in the protocols below.
Experimental Workflows & Self-Validating Protocols
Experimental workflow for the C8 functionalization of 2-chloro-5,7-difluoroquinoline.
Protocol A: Direct Ir-Catalyzed C8-Borylation (Steric Override)
This protocol utilizes a highly active Iridium system to directly borylate the C8 position, providing a versatile intermediate for downstream Suzuki-Miyaura couplings.
Step-by-Step Methodology:
-
Glovebox Assembly: In a nitrogen-filled glovebox, charge an oven-dried 15 mL pressure tube with [Ir(OMe)(cod)]2 (1.5 mol%), Silica-SMAP ligand (3.0 mol%), and bis(pinacolato)diboron (B2pin2, 1.5 equiv).
-
Substrate Addition: Add 2-chloro-5,7-difluoroquinoline (1.0 equiv, 0.5 mmol) followed by anhydrous THF (3.0 mL). Seal the tube with a Teflon-lined cap.
-
Reaction Execution: Remove the tube from the glovebox and heat at 80 °C in an oil bath for 16 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the silica-supported ligand and iridium residues. Concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, 5% to 15% EtOAc in Hexanes with 1% Et3N).
Self-Validation System:
-
Visual Cue: Upon heating, the reaction mixture should transition from a pale yellow to a deep, homogeneous reddish-brown, indicating the successful formation of the active Ir-boryl catalytic species.
-
TLC Check: The borylated product is highly prone to streaking on standard silica. If the product spot streaks severely (Rf ~0.4 in 15% EtOAc/Hexanes), the addition of 1% Et3N to the eluent is validating the presence of the boronic ester.
Protocol B: Pd-Catalyzed C8-Arylation via N-Oxide (Directing Group Extension)
This protocol bypasses the steric hindrance of the 2-chloro group by utilizing the N-oxide as a flexible, traceless directing group for direct C-C bond formation.
Step-by-Step Methodology:
-
N-Oxidation: Dissolve 2-chloro-5,7-difluoroquinoline (1.0 mmol) in CH2Cl2 (5 mL) and cool to 0 °C. Add Urea hydrogen peroxide (UHP, 3.0 equiv) followed by dropwise addition of Trifluoroacetic anhydride (TFAA, 2.5 equiv). Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO3 and extract with CH2Cl2.
-
C8 Arylation: In a 10 mL sealed tube, combine the resulting N-oxide (0.5 mmol), aryl iodide (1.5 equiv), Pd(OAc)2 (5 mol%), and Ag2CO3 (2.0 equiv) in anhydrous 1,4-dioxane (2.5 mL). Heat at 100 °C for 16 hours.
-
Deoxygenation: Filter the reaction mixture through Celite, concentrate, and redissolve in CHCl3 (3 mL). Add PCl3 (3.0 equiv) and stir at 60 °C for 2 hours to reduce the N-oxide back to the quinoline.
-
Final Isolation: Quench carefully with ice water, neutralize with 2M NaOH, extract with EtOAc, and purify via column chromatography.
Self-Validation System:
-
Oxidation TLC Check: The starting material has an Rf of ~0.7 (10% EtOAc/Hexanes). Successful N-oxidation is validated by a dramatic drop in Rf to ~0.2 (50% EtOAc/Hexanes). Proceeding with residual starting material will poison the Pd catalyst.
-
Catalyst Health Check: During the arylation step (Step 2), the solution should remain a dark, clear amber. The rapid formation of a thick black precipitate (Pd black) within the first hour validates that the catalytic cycle has stalled (likely due to wet solvent), requiring a restart.
References
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules (PMC). Available at:[Link]
-
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. Available at:[Link]
-
Cp*IrIII-Catalyzed C8-Selective C-H Activation Enables Room-Temperature Direct Arylation of Quinoline N-Oxides with Arylsilanes. Journal of Organic Chemistry (PubMed). Available at:[Link]
Using 2-Chloro-5,7-difluoroquinoline as a fragment in FBDD
Abstract
This technical guide details the deployment of 2-Chloro-5,7-difluoroquinoline (CDFQ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike passive binding fragments, CDFQ is classified as a Dual-Modal Probe : it functions simultaneously as a sensitive
Chemical Rationale & Fragment Attributes
The selection of CDFQ is driven by three specific structural features that solve common FBDD bottlenecks:
| Feature | Functionality | Mechanistic Advantage |
| 5,7-Difluoro Motif | NMR Reporter | Provides two distinct |
| 2-Chloro Handle | Chemical Vector | A reactive handle for Nucleophilic Aromatic Substitution ( |
| Quinoline Core | Privileged Scaffold | A proven pharmacophore for kinases (hinge binding), GPCRs, and anti-infectives. It offers high Ligand Efficiency (LE) and rigid geometry. |
Protocol A: -NMR Screening Workflow
Objective: Identify weak-affinity binding of CDFQ to the target protein using T2-relaxation (CPMG) and chemical shift perturbation.
Materials & Reagents
-
Fragment Stock: 100 mM CDFQ in
-DMSO. -
Protein Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM TCEP. Note: Avoid DTT if possible, as free thiols may react slowly with the 2-Cl position over long acquisitions.
-
Internal Standard: Trifluoroacetic acid (TFA) or 2-Fluoro-4-methylpyridine (encapsulated in a capillary to prevent interaction).
-
Detergent: 0.01% Tween-20 (Critical to prevent colloidal aggregation false positives).
Experimental Setup (Step-by-Step)
-
Cocktail Preparation:
-
Sample Assembly:
-
Reference Sample:
Buffer + Cocktail + . -
Experimental Sample:
Buffer + Protein ( ) + Cocktail + .
-
-
Acquisition Parameters (600 MHz Spectrometer):
-
Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) T2 filter.
-
Relaxation Delay (
): 2.0 s. -
Total Echo Time (
): 80–160 ms. Rationale: Large proteins tumble slowly (short T2). Ligands bound to proteins will relax fast, causing their signal to disappear in the CPMG spectrum. -
Scans: 128–512 (depending on cryoprobe sensitivity).
-
Data Interpretation
Compare the integrals of the CDFQ signals in the Reference vs. Experimental spectra.
-
Hit: Signal intensity reduction
or significant Line Broadening (LB). -
Non-Binder: Signal intensity remains
. -
Artifact: Signal disappears but reappears upon adding excess competitor (Specific Binding Check).
Protocol B: Chemical Elaboration (Fragment Growing)
Once CDFQ is identified as a binder, the 2-Chloro position is exploited to "grow" the fragment into a lead. The electron-withdrawing effect of the 5,7-difluoro substitutions activates the 2-Cl for
Objective: Synthesize a focused library of 2-amino-5,7-difluoroquinolines.
General Procedure
-
Stoichiometry:
-
1.0 eq CDFQ[4]
-
1.2 eq Primary/Secondary Amine (Diversity Element)
-
2.0 eq DIPEA (Diisopropylethylamine)
-
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Avoid ethanol if high temps are needed to prevent ethoxy substitution.
-
Reaction:
-
Standard: Heat at
for 4–12 hours. -
Microwave (Preferred):
for 20 minutes.
-
-
Workup:
-
Dilute with water.
-
Extract with EtOAc.[4]
-
The 2-amino products are often fluorescent, aiding in TLC monitoring.
-
Causality of Design
By reacting the 2-Cl, you are likely probing the "solvent front" or an adjacent hydrophobic pocket. The 5,7-difluoro core remains bound to the primary anchor point, while the new amine tail explores new interactions, exponentially increasing affinity.
Visualization of Workflows
Figure 1: The CDFQ Logic Flow
This diagram illustrates the decision matrix for moving from a raw fragment to a lead compound.
Caption: Figure 1. Iterative FBDD workflow utilizing the specific properties of CDFQ for screening and rapid chemical elaboration.
Figure 2: Chemical Activation Mechanism
Visualizing why the 5,7-difluoro pattern facilitates the library generation.
Caption: Figure 2. Mechanistic basis for the reactivity of CDFQ. The fluorine atoms lower the LUMO energy, facilitating nucleophilic attack at C2.
References
-
Dalvit, C., et al. (2020).[5] Fluorine NMR functional screening: From purified enzymes to human intact living cells. Journal of Biomolecular NMR. Link
-
Norton, R. S., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. Link
-
Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery. Link
-
Musioł, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery. Link
-
Vulpetti, A., & Dalvit, C. (2012). Fluorine-based fragment screening. Drug Discovery Today. Link
Sources
Application Note: Advanced Synthesis of Fluoroquinolones via the Grohe-Heitzer Cyclization
Executive Summary
This guide details the synthesis of second-generation fluoroquinolone antibiotics (specifically Ciprofloxacin) utilizing the Grohe-Heitzer methodology. Unlike the older Gould-Jacobs reaction, which suffers from lower yields and regiospecificity issues, the Grohe-Heitzer route leverages 2,4-dichloro-5-fluorobenzoic acid as a highly functionalized "2-chloro" precursor. This route allows for the rapid assembly of the quinolone core via a cascade of acylation, amine exchange, and intramolecular nucleophilic aromatic substitution (
Key Technical Advantage: The retention of the C7-chlorine (derived from the C4-chlorine of the precursor) allows for late-stage diversification with various cyclic amines (e.g., piperazine), making this protocol ideal for library generation and industrial scale-up.
Retrosynthetic Logic & Mechanism
The synthesis relies on the orthogonality of the three halogens on the benzene ring.
-
C2-Cl (Ortho): Acts as the leaving group for the primary cyclization (Ring Closure).
-
C4-Cl (Para): Acts as the leaving group for the final
with piperazine (C7 functionalization). -
C5-F (Meta): Remains stable to provide the critical pharmacophore at C6 of the final quinolone.
Pathway Visualization
The following diagram illustrates the conversion of the 2-chloro precursor into the active pharmaceutical ingredient (API).
Figure 1: The Grohe-Heitzer synthetic pathway emphasizing the sequential displacement of chlorine atoms.
Detailed Experimental Protocols
Protocol A: Activation and Acylation (Formation of the Enamino Ketoester)
Objective: Convert the benzoic acid to the acid chloride and couple it with the acrylate linker.
Reagents:
-
2,4-Dichloro-5-fluorobenzoic acid (1.0 eq)[1]
-
Thionyl chloride (
) (1.5 eq) -
Ethyl 3-(dimethylamino)acrylate (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Solvents: Toluene (anhydrous), DMF (catalytic).
Step-by-Step Methodology:
-
Activation: In a reactor equipped with a scrubber (for
/HCl), suspend the benzoic acid in Toluene. Add catalytic DMF.[2] -
Add
dropwise at room temperature. Heat to reflux (80-110°C) for 2–3 hours until gas evolution ceases. -
Isolation 1: Remove excess
and solvent via vacuum distillation. Re-dissolve the resulting acid chloride in fresh anhydrous Toluene. -
Acylation: In a separate vessel, dissolve Ethyl 3-(dimethylamino)acrylate and TEA in Toluene. Cool to 0–5°C.
-
Add the acid chloride solution dropwise to the acrylate mixture, maintaining temperature <10°C to prevent polymerization.
-
Allow to warm to room temperature and stir for 4–6 hours.
-
Checkpoint: Monitor by TLC/HPLC. The intermediate is unstable; proceed immediately to Protocol B.
Protocol B: Amine Exchange and Cyclization
Objective: Install the N1-cyclopropyl group and close the ring by displacing the 2-chloro substituent.
Reagents:
-
Crude Enamino Ketoester (from Protocol A)
-
Cyclopropylamine (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) or NaH (for anhydrous conditions) -
Solvent: DMF or DMSO.
Step-by-Step Methodology:
-
Exchange: Dissolve the crude ketoester in Ethanol or Toluene. Add Cyclopropylamine dropwise at 20–25°C. Stir for 1 hour.
-
Solvent Switch: Evaporate the solvent and re-dissolve the residue in DMF.
-
Cyclization: Add
. Heat the mixture to 120–130°C for 4 hours.-
Critical Parameter: Temperature control is vital. Below 100°C, cyclization is sluggish; above 140°C, decarboxylation of the ester may occur.
-
-
Workup: Pour the hot reaction mixture into ice water. The quinolone ester (Ethyl 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) will precipitate.
-
Purification: Filter the solid, wash with water, and recrystallize from Acetonitrile.
Protocol C: C7 Functionalization and Hydrolysis
Objective: Install the piperazine moiety at C7 and hydrolyze the C3 ester to yield the final API.
Reagents:
-
7-Chloro quinolone intermediate (1.0 eq)
-
Piperazine (3.0 eq)
-
Solvent: DMSO or Pyridine.
-
Hydrolysis base: NaOH (aq).
Step-by-Step Methodology:
-
Substitution (
): Dissolve the intermediate in DMSO. Add excess piperazine. -
Heat to 110–120°C for 6–8 hours.
-
Note: Excess piperazine acts as both nucleophile and acid scavenger.
-
-
Hydrolysis: Without isolation, add 2M NaOH solution to the reaction mixture. Reflux for 1–2 hours.
-
Precipitation: Cool to room temperature. Adjust pH to 7.0–7.4 using dilute HCl.
-
Crystallization: Allow the zwitterionic Ciprofloxacin to crystallize at 4°C overnight. Filter and wash with cold ethanol.
Critical Process Parameters (CPP) & Data Summary
The following table summarizes the key reaction parameters that influence yield and purity.
| Step | Parameter | Optimal Range | Impact of Deviation |
| Activation | Stoichiometry ( | 1.2 – 1.5 eq | <1.2 eq: Incomplete conversion. >2.0 eq: Difficult removal, side reactions in next step. |
| Acylation | Temperature | 0 – 10°C | High Temp: Polymerization of the acrylate. |
| Cyclization | Base Choice | DBU: Can form difficult-to-remove organic impurities. | |
| Cyclization | Temperature | 120 – 130°C | Low Temp: Incomplete ring closure. High Temp: Decarboxylation.[2] |
| C7 Sub. | Solvent | DMSO/NMP | Protic Solvents: Drastically reduce reaction rate of |
Mechanistic Insight: Regioselectivity at C7
The regioselectivity of the piperazine attack is driven by the electronic activation of the C7 position. The carbonyl group at C4 exerts a vinylogous electron-withdrawing effect, activating the para-position (C7). The fluorine at C6 also inductively activates C7, making the chlorine at C7 significantly more electrophilic than other positions.
Figure 2: Simplified reaction coordinate for the S_NAr at position C7.
Troubleshooting & Quality Control
-
Impurity: Des-fluoro analog.
-
Cause: Defluorination during high-temperature cyclization (rare) or impure starting material.
-
Detection:
-NMR (Shift ~ -120 ppm).
-
-
Impurity: Dimerization.
-
Cause: Piperazine reacting with two quinolone molecules.
-
Solution: Maintain high excess of piperazine (minimum 3 eq) during Protocol C.
-
-
Low Yield in Cyclization.
-
Cause: Water in solvent (DMF/DMSO).
-
Solution: Use anhydrous solvents or add molecular sieves. The fluoride leaving group is sensitive to hydration shells which reduce basicity.
-
References
-
Grohe, K., & Heitzer, H. (1987). Cycloaracylation of Enamines. I. Synthesis of Quinolone Carboxylic Acids. Liebigs Annalen der Chemie.
-
Bayer AG. (1983). Process for the preparation of quinolonecarboxylic acid derivatives.[8][9] US Patent 4,670,444.
-
Arava, V. R., et al. (2015). Ciprofloxacin: A Two Step Process.[2] Der Pharma Chemica.[2]
-
Organic Process Research & Development. (2021). On-Demand Continuous Manufacturing of Ciprofloxacin. ACS Publications.[10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Marketing Flier Archive — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 8. Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 10. acs.figshare.com [acs.figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving SNAr yields for electron-deficient chloroquinolines
Status: Operational | Tier: Level 3 (Senior Application Support) Ticket Subject: Improving SNAr yields for electron-deficient chloroquinolines Assigned Specialist: Senior Application Scientist
Diagnostic: Why is my reaction stalling?
Before changing reagents, you must diagnose the electronic and steric environment of your substrate. In electron-deficient chloroquinolines, the position of the leaving group (C2 vs. C4) dictates your strategy.
The Reactivity Paradox (C2 vs. C4)
Users often assume C2 and C4 are equipotent. They are not.
-
C4-Position: Theoretically more electrophilic due to para-like conjugation with the quinoline nitrogen. However, it suffers from steric hindrance from the peri-hydrogen at C5. Result: Reactions with weak nucleophiles (e.g., anilines) often stall or require forcing conditions.
-
C2-Position: Less sterically hindered but relies on ortho-like inductive effects. generally reacts well with anionic nucleophiles (alkoxides) but can be sluggish with neutral amines.
The Fix: If you are targeting the C4 position with a weak nucleophile, thermal heating is often insufficient. You must activate the ring.
Visualizing the Activation Pathway
The following diagram illustrates the mechanistic difference between standard thermal SNAr and the Acid-Catalyzed pathway, which is the "secret weapon" for 4-chloroquinolines.
Figure 1: Mechanism of Acid-Catalyzed SNAr. Protonation of the quinoline nitrogen (Red) lowers the LUMO energy, drastically accelerating nucleophilic attack compared to the thermal pathway (Dashed).
Optimization Protocols (The "Yield Boosters")
Do not rely on a single method. Choose the protocol based on your nucleophile's strength.
Protocol A: The "Protic Activation" Method (For Weak Nucleophiles)
Best for: Coupling anilines or sterically hindered amines to 4-chloroquinolines.
The Science: A catalytic or stoichiometric amount of acid protonates the quinoline nitrogen. This mimics the electronic activation of a nitro group, making the C4 carbon hyper-electrophilic [1].
Step-by-Step:
-
Solvent: Ethanol or 2-Propanol (anhydrous). Note: Alcohols facilitate proton transfer.
-
Stoichiometry: 1.0 eq Chloroquinoline + 1.1 eq Amine.
-
Catalyst: 1-2 drops of conc. HCl or 1.0 eq of p-TsOH (para-toluenesulfonic acid).
-
Procedure: Reflux for 2–6 hours.
-
Monitoring: The product often precipitates as the hydrochloride salt.
-
Workup: Cool to RT. Filter the precipitate. Wash with cold ether.
-
Troubleshooting: If no precipitate, basify with sat. NaHCO3 and extract with EtOAc.
-
Protocol B: Microwave-Assisted Synthesis
Best for: High-throughput libraries, stubborn substrates, and reducing tar formation.
The Science: Microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier of the transition state faster than thermal degradation pathways (like polymerization) can occur [2].
Step-by-Step:
-
Vessel: 10 mL Microwave-rated vial (crimped).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.[1] Avoid EtOH (generates pressure).
-
Base: DIPEA (3.0 eq) to scavenge HCl.
-
Conditions:
-
Temperature: 140°C – 180°C.
-
Time: 10 – 20 minutes (Hold time).
-
Power: High absorption (set to "High" or 300W).
-
-
Workup: Pour directly into 5% LiCl (aq) to remove NMP/DMF (see Section 4).
Troubleshooting & FAQ
Q: My product is contaminated with a "hydroxy" impurity (Quinolone). Why?
A: You have hydrolysis. This is the most common side reaction.
-
Cause: Hydroxide ions (OH-) compete with your nucleophile. This happens if you use hygroscopic bases (NaOH, KOH, KOtBu) in "wet" solvents.
-
The Fix:
-
Switch to Cesium Carbonate (Cs2CO3) . It is less hygroscopic and milder.
-
Use Molecular Sieves (4Å) in your reaction vessel.
-
Ensure your solvent is "Anhydrous" grade.
-
Q: The reaction turns into a black tar. How do I prevent polymerization?
A: Prolonged heating at high temperatures causes oxidative polymerization of the quinoline ring or the amine.
-
The Fix: Switch to Protocol B (Microwave) . The short reaction time (minutes vs. hours) minimizes decomposition. If thermal is required, degas your solvent with Nitrogen/Argon for 15 minutes before heating.
Solvent Selection Guide
Use this table to select the correct solvent for your nucleophile type.
| Nucleophile Type | Recommended Solvent | Base / Additive | Why? |
| Aliphatic Amine | DMF, NMP, or DMSO | DIPEA or K2CO3 | High polarity stabilizes the charged transition state. |
| Aniline (Weak) | Ethanol, 2-Propanol | HCl (cat.) or p-TsOH | Protic solvent assists H-bonding; Acid activates the ring. |
| Alkoxide (OR-) | THF or Dioxane | NaH or KOtBu | Non-protic prevents quenching of the nucleophile. |
| Thiol (SH-) | DMF | Cs2CO3 | Cesium effect promotes S-alkylation over side reactions. |
Isolation: Escaping the "DMSO Trap"
Removing high-boiling solvents like DMSO (bp 189°C) or NMP (bp 202°C) via rotovap is difficult and risks product degradation.
The "LiCl Wash" Technique (Self-Validating System) Instead of boiling the solvent off, wash it away.
-
Dilute reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).
-
Wash the organic layer 3 times with 5% Lithium Chloride (LiCl) aqueous solution .
-
Wash once with brine.
-
Dry over Na2SO4.
Decision Logic
Use this flow to determine your next experiment.
Figure 2: Troubleshooting Logic Flow. Follow the path based on your specific failure mode (Low reactivity, Decomposition, or Hydrolysis).
References
-
Acid Catalysis Mechanism: Banks, R. E., et al. "Nucleophilic substitution in the 4-chloroquinoline series." Journal of Fluorine Chemistry, 1999.
-
Microwave Acceleration: Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 2004.
-
Workup Strategy (LiCl Wash): Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997. (Supporting info details solvent removal).
-
General SNAr on Quinolines: Wolf, C., et al. "Regioselective Nucleophilic Aromatic Substitution of Chloroquinolines." Journal of Organic Chemistry, 2009.
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jackwestin.com [jackwestin.com]
- 5. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. longdom.org [longdom.org]
- 7. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Nucleophilic additions and substitutions [cem.com]
- 12. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in 5,7-Difluoroquinoline Functionalization
Welcome to the advanced troubleshooting center for heterocyclic synthesis. The 5,7-difluoroquinoline scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and nuclear receptor modulators[1]. However, functionalizing this bicyclic system presents formidable synthetic challenges. The fluorine atoms at the 5- and 7-positions exert profound electronic effects (inductive withdrawal and resonance donation) and create severe steric bottlenecks.
This guide provides causality-driven troubleshooting workflows for researchers encountering low yields, regioselectivity issues, or stalled reactions during the substitution of 5,7-difluoroquinoline derivatives.
Fig 1. Reactivity map and steric challenges of the 5,7-difluoroquinoline scaffold.
FAQ 1: Overcoming Peri-Steric Hindrance in C4-Amination
Q: I am trying to couple a bulky aniline to 4-chloro-5,7-difluoroquinoline via Nucleophilic Aromatic Substitution (SNAr), but I am getting <10% yield and recovering mostly unreacted starting material. What is causing this, and how can I drive the reaction?
The Causality: The C5-fluorine atom is situated peri to the C4 position. While fluorine is relatively small compared to other halogens, its lone pairs create significant electron-cloud repulsion (peri-steric hindrance). This physical barrier blocks the Bürgi-Dunitz trajectory required for the incoming amine nucleophile to attack the C4 carbon and form the necessary tetrahedral Meisenheimer intermediate[2].
The Solution: To overcome this high activation energy barrier, the electrophilicity of the C4 position must be drastically increased to compensate for the steric penalty. This is achieved by protonating the N1 quinoline nitrogen, converting the quinoline into a highly electrophilic quinolinium ion. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating nucleophilic attack despite the steric crowding[1].
Self-Validating Protocol: Acid-Catalyzed SNAr at C4
-
Preparation: Charge a sealed microwave vial with 4-chloro-5,7-difluoroquinoline (1.0 eq) and the aniline derivative (1.2 eq).
-
Solvent Selection: Add a polar protic solvent (e.g., 2-ethoxyethanol or isopropanol, 0.2 M) to stabilize the polar transition state.
-
Activation (Critical Step): Add a catalytic amount of concentrated HCl (0.1 eq) or TMS-Br.
-
Execution: Seal the tube and heat the mixture to 100–120 °C for 12 hours.
-
Validation: Monitor the reaction visually; a distinct color change to deep yellow/orange typically indicates the formation of the protonated product complex.
-
Workup: Cool to room temperature and quench by pouring the crude mixture into iced NaOH (1N) to precipitate the free base. Extract with ethyl acetate and wash with a 9:1 ethyl acetate/methanol mixture to remove unreacted aniline[1].
FAQ 2: Palladium-Catalyzed Cross-Coupling at the Congested C6 Position
Q: My Suzuki-Miyaura coupling on 6-bromo-5,7-difluoroquinoline is failing. I see rapid protodehalogenation but no cross-coupled product. How do I overcome the ortho-difluoro shielding?
The Causality: The C6 position is flanked by two highly electronegative and sterically demanding fluorine atoms. This "ortho-difluoro canyon" severely impedes the transmetalation step of the catalytic cycle. If the bulky palladium complex cannot undergo transmetalation rapidly, the long-lived Ar-Pd(II)-Br intermediate undergoes competitive protonation, leading to protodehalogenation (yielding 5,7-difluoroquinoline)[3].
The Solution: Transition from first-generation ligands (e.g., PPh3, dppf) to bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or SPhos. These ligands promote rapid oxidative addition due to their electron richness and facilitate transmetalation/reductive elimination due to their immense steric bulk, which effectively forces the coupled product out of the coordination sphere[3].
Quantitative Data: Ligand Optimization for 6-Bromo-5,7-difluoroquinoline Suzuki Coupling
| Ligand | Catalyst System | Base | Solvent System | Yield (%) | Primary Observation |
| PPh3 | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | < 10% | Major protodehalogenation |
| dppf | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O | 25% | Sluggish transmetalation |
| SPhos | Pd2(dba)3 | K3PO4 | 1,4-Dioxane/H2O | 68% | Good conversion, minor side products |
| XPhos | Pd(OAc)2 | K3PO4 | 1,4-Dioxane/H2O | > 85% | Rapid, clean reaction |
Self-Validating Protocol: XPhos-Mediated Suzuki Coupling
-
Preparation: In an oven-dried Schlenk flask, combine 6-bromo-5,7-difluoroquinoline (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)2 (5 mol%), and XPhos (10 mol%).
-
Base Addition: Add anhydrous, finely milled K3PO4 (3.0 eq). Causality: K3PO4 provides the optimal basicity to form the reactive boronate complex without degrading the starting material[3].
-
Degassing: Evacuate and backfill with Argon (3x).
-
Solvent: Add thoroughly degassed 1,4-Dioxane/H2O (4:1 v/v).
-
Execution: Heat to 90 °C for 4-6 hours.
-
Validation: Monitor by LC-MS. The disappearance of the starting material mass[M+H]+ without the appearance of the [M-Br+H]+ protodehalogenated mass validates successful transmetalation.
Fig 2. Troubleshooting decision tree for C6 palladium-catalyzed cross-coupling.
FAQ 3: Regioselective SNAr of the Fluorine Atoms (C7 vs. C5)
Q: Can I selectively displace one of the fluorine atoms in 5,7-difluoroquinoline using a nucleophile without touching the other?
The Causality: In nucleophilic aromatic substitution, the leaving group must be activated by an electron-withdrawing group that can stabilize the negative charge in the Meisenheimer intermediate[4]. In 5,7-difluoroquinoline, the N1 nitrogen acts as the primary electron sink. The C7 position is para to N1, allowing direct resonance stabilization of the intermediate carbanion onto the nitrogen. The C5 position is meta to N1, meaning it only benefits from inductive withdrawal, not resonance[2]. Therefore, C7-F is inherently more electrophilic and labile than C5-F.
The Solution: Exploit this kinetic difference by strictly controlling the reaction temperature and nucleophile stoichiometry.
Self-Validating Protocol: Regioselective C7-Substitution
-
Preparation: Dissolve 5,7-difluoroquinoline (1.0 eq) in anhydrous DMF (0.1 M).
-
Addition: Add the nucleophile (e.g., a secondary amine) (1.05 eq) dropwise at 0 °C to prevent uncontrolled exotherms.
-
Base: Add a mild base like K2CO3 (2.0 eq) to scavenge the generated HF.
-
Execution: Stir at room temperature (20–25 °C). Critical: Do not exceed 40 °C.
-
Validation: At room temperature, the reaction will act as a self-regulating system, exclusively yielding the 7-substituted-5-fluoroquinoline. If LC-MS monitoring detects disubstitution, it indicates the temperature has exceeded the kinetic threshold for C5-F activation.
References
1.[1] Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3), bioRxiv. 1 2.[3] Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline, Benchchem. 3 3.[2] Nucleophilic aromatic substitution, Wikipedia. 2 4.[4] Nucleophilic Aromatic Substitution, Chemistry Steps. 4
Sources
Technical Support Center: Polyfluorinated Quinoline Functionalization
Status: ● Online | Ticket Volume: High | Current Operator: Senior Application Scientist
Welcome to the FluoroQ Synthesis Support Hub.
User Profile: Medicinal Chemist / Process Development Scientist Subject: Controlling Regioselectivity in Polyfluorinated Quinolines System Context: Polyfluorinated heterocycles (e.g., perfluoroquinoline, 5,6,7,8-tetrafluoroquinoline) are privileged scaffolds in drug discovery due to their metabolic stability and lipophilicity. However, their reactivity profiles are non-intuitive, often leading to "isomer soup" or decomposition.
This guide addresses the three most common "Failure Modes" reported by our user base.
Ticket #001: The "C2 vs. C4" Regioselectivity Conflict
Issue: “I am attempting an
Root Cause Analysis
In polyfluorinated quinolines, the nitrogen atom activates the ring toward Nucleophilic Aromatic Substitution (
-
C2 Position: Activated by Inductive Effect (
) of the adjacent nitrogen. This is the kinetic site of attack. -
C4 Position: Activated by Resonance Effect (
) . This is often the thermodynamic product, but less accessible if the nucleophile is bulky.
Troubleshooting Protocol: Steering the Selectivity
| Variable | Condition for C2-Selectivity | Condition for C4-Selectivity | Mechanism |
| Nucleophile | Hard / Small (e.g., | Soft / Bulky (e.g., | Hard nucleophiles are driven by charge control (C2 is more |
| Solvent | Non-polar / Low Dielectric (e.g., Toluene, DCM) | Polar Aprotic (e.g., DMSO, DMF, NMP) | Polar solvents separate ion pairs, making the nucleophile "naked" and more reactive, often favoring the thermodynamic (C4) or sterically less hindered path. |
| Temperature | Low (-78°C to 0°C) | High (>80°C) | C2 attack is lower activation energy ( |
| Counter-ion | Lithium ( | Cesium ( |
Interactive Workflow: Selectivity Decision Tree
Caption: Decision matrix for directing
Ticket #002: Decomposition During Lithiation (The "Halogen Dance")
Issue: “I tried to functionalize C3 via lithiation (since
Root Cause Analysis
Lithiation of polyfluoroarenes is perilous due to two competing side reactions:
-
LiF Elimination (Benzyne Formation): If a Lithium atom is ortho to a Fluorine, LiF can eliminate spontaneously, generating a highly reactive quinolyne (benzyne analog) that polymerizes.
-
The Halogen Dance: The lithiated species isomerizes to a more stable position (usually ortho to the ring nitrogen or between two fluorines) faster than you can add your electrophile.
The "Cryo-Flash" Protocol (Standard Operating Procedure)
To successfully lithiate and trap without decomposition.
-
Solvent System: Anhydrous THF (must be peroxide-free).
-
Temperature Lock: Cool reactor to -78°C . Critical: Do not allow to warm above -60°C until quenched.
-
Base Selection: Use LDA (Lithium Diisopropylamide) instead of n-BuLi.
-
Why?n-BuLi is nucleophilic and will attack the ring (
) instead of deprotonating/exchanging. LDA is non-nucleophilic.
-
-
The "In-Situ" Trap (Recommended):
Ticket #003: Analytics - "I Can't Read My NMR"
Issue: “The
Diagnostic Guide:
Coupling Constants (
)
In polyfluorinated systems, the magnitude of the coupling constant (
| Coupling Type | Approx. | Diagnostic Feature |
| Ortho ( | 18 - 25 Hz | Strongest coupling. If you see this, the fluorines are neighbors. |
| Meta ( | 2 - 8 Hz | Medium coupling. |
| Para ( | ~ 2 Hz | Often appears as broad singlets or unresolved multiplets. |
Case Study: 5,6,7,8-Tetrafluoroquinoline derivatives
-
Scenario: You performed
on 5,6,7,8-tetrafluoro-4-nitroquinoline. -
Observation: You see a loss of one fluorine signal.
-
Verification: Look at the remaining signals.
-
If the product retains three large ortho-couplings, you likely substituted at a position that broke the chain (e.g., C6 or C7).
-
Note: Substitution at C4 (on the pyridine ring) usually simplifies the spectrum significantly as it is isolated from the carbocyclic ring's coupling network.
-
FAQs (Frequently Asked Questions)
Q: Can I use transition metal catalysis (Suzuki/Buchwald) on these substrates?
A: Yes, but be wary of Catalyst Poisoning . Polyfluorinated substrates are electron-poor, making oxidative addition slow. Furthermore, if
-
Fix: Use electron-rich, bulky ligands (e.g., BrettPhos , RuPhos ) and add a fluoride scavenger (e.g.,
or excess base).
Q: Why is my yield low with amine nucleophiles? A: Amines can act as bases. In polyfluoro-systems, the amine might deprotonate the ring (C-H activation) leading to side reactions, or form HF salts with the leaving group, which precipitates the amine.
-
Fix: Add a non-nucleophilic auxiliary base (e.g., DIPEA or
) to scavenge the HF generated during the reaction.
References
-
Sandford, G. (2003). Perfluoroheterocycles. Tetrahedron, 59(4), 437-454. Link
-
Chambers, R. D., et al. (1999). Nucleophilic aromatic substitution in polyfluoro-heterocycles. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Slosarek, G., et al. (1976). 19F n.m.r spectra of polyfluoroquinolines: Long range inter‐ring 19F–19F coupling constants. Chemistry. Link
-
Schlosser, M. (2005). The "Halogen Dance" in Polyfluoroarenes. Angewandte Chemie International Edition. Link
Sources
Technical Support Center: Stability and Handling of 2-Chloro-5,7-difluoroquinoline in Basic Media
Welcome to the technical support and troubleshooting center for 2-Chloro-5,7-difluoroquinoline . This highly electrophilic heterocyclic scaffold is a critical building block in the synthesis of kinase inhibitors and antibacterial agents. However, its dense array of electron-withdrawing groups makes it exceptionally sensitive to basic conditions.
This guide is designed for drug development professionals and synthetic chemists. It synthesizes mechanistic causality with field-proven protocols to help you troubleshoot degradation issues, select the right reagents, and optimize your workflows.
Part 1: Troubleshooting SNAr Degradation & Reactivity (FAQs)
Q1: Why does my 2-chloro-5,7-difluoroquinoline starting material degrade into a highly polar byproduct when exposed to aqueous NaOH or KOH? The Causality: The quinoline nitrogen strongly polarizes the aromatic ring, rendering the C-2 position highly electrophilic. The addition of 5,7-difluoro substituents exerts a strong inductive (-I) effect, further lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the system. Under aqueous basic conditions, hydroxide ions (OH⁻) perform a rapid Nucleophilic Aromatic Substitution (SNAr). The OH⁻ attacks the C-2 position to form a stabilized Meisenheimer complex, followed by the expulsion of the chloride ion. The resulting 2-hydroxyquinoline rapidly tautomerizes to the highly polar, thermodynamically stable 5,7-difluoroquinolin-2(1H)-one[1].
Q2: I am observing higher degradation rates with alkoxide bases compared to my colleagues working with 4-chloroquinolines. Why is this happening? The Causality: This is a known kinetic phenomenon. 2-Chloroquinolines inherently exhibit higher reactivity toward hard oxygen nucleophiles (like methoxide or hydroxide ions) than their 4-chloro counterparts[2]. The alpha-nitrogen effect stabilizes the negative charge in the SNAr transition state more effectively when the attack occurs at the 2-position.
Q3: I need to perform a base-mediated cross-coupling (e.g., Suzuki or Buchwald-Hartwig) on the 2-chloro position. How do I prevent premature hydrolysis? The Causality: Strong, hard bases (like NaOH, NaOMe) will directly displace the chloride. To preserve the 2-chloro group for transition-metal catalysis, you must eliminate nucleophilic oxygen species. Use mild, anhydrous, and sterically hindered bases. Inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) suspended in anhydrous aprotic solvents (like 1,4-dioxane) prevent SNAr because they are insoluble and lack a nucleophilic moiety. If an organic base is required, use non-nucleophilic tertiary amines like N,N-Diisopropylethylamine (DIPEA)[3].
Q4: During an amination reaction with a primary amine and K₂CO₃, I observed multiple fluorinated byproducts. Are the fluorine atoms also reacting? The Causality: Yes. While the 2-chloro position is the kinetically favored site for nucleophilic attack, the C-5 and C-7 fluorines are also highly susceptible to SNAr. Fluoride is an excellent leaving group in SNAr reactions, especially when activated by the electron-deficient quinoline core[4]. If the reaction is run under forcing conditions (elevated heat, prolonged times) or with an excess of the amine nucleophile, defluorination will compete with dechlorination.
Part 2: Mechanistic Pathway of Base-Induced Hydrolysis
To understand how to prevent degradation, it is critical to visualize the SNAr pathway that leads to the destruction of the 2-chloro moiety.
Mechanistic pathway of 2-chloro-5,7-difluoroquinoline hydrolysis under aqueous basic conditions.
Part 3: Quantitative Data - Base Stability Matrix
The following table summarizes the empirical stability of 2-chloro-5,7-difluoroquinoline against various bases. Use this matrix to select the appropriate base for your specific synthetic step.
| Base Type | Equivalents | Solvent System | Temp (°C) | Half-Life (t½) / Stability | Primary Degradation Pathway |
| NaOH (aq) | 2.0 | THF / H₂O (1:1) | 25°C | < 10 mins | Rapid hydrolysis to 2-quinolone[1] |
| NaOMe | 1.1 | Methanol | 25°C | < 30 mins | SNAr to 2-methoxyquinoline[2] |
| Pyrrolidine | 1.2 | THF | 25°C | < 5 mins | Rapid SNAr amination at C-2[3] |
| K₂CO₃ | 2.0 | Anhydrous DMF | 80°C | > 48 hours | Stable (No soluble nucleophile present) |
| DIPEA | 3.0 | Anhydrous DCM | 25°C | > 72 hours | Stable (Sterically hindered, non-nucleophilic) |
Part 4: Self-Validating Experimental Protocol
Standard Operating Procedure: Controlled Base-Stability Assay
Before committing to a large-scale synthesis or a complex cross-coupling, you must empirically validate the stability of this scaffold in your specific reaction matrix. This protocol is designed as a self-validating system : the inclusion of an internal standard ensures that any reduction in the product peak is definitively due to degradation, not instrument variance or injection errors, while the acidic quench locks the kinetic state of the reaction.
Step-by-Step Methodology:
-
Preparation of Standard Solution: Dissolve 100 mg of 2-chloro-5,7-difluoroquinoline in 5.0 mL of your target anhydrous solvent (e.g., 1,4-dioxane) to create a ~0.1 M stock solution. Add 10 mol% of an inert internal standard (e.g., biphenyl) for accurate LC-MS Area Under Curve (AUC) quantification.
-
Baseline Sampling (t=0): Extract a 50 µL aliquot and immediately quench it in 1.0 mL of LC-MS grade acetonitrile containing 0.1% formic acid. Validation Step: This confirms the purity of the starting material and sets the 100% AUC baseline relative to the internal standard.
-
Base Addition: Add the target base (e.g., 2.0 eq of K₂CO₃ or DIPEA) to the main reaction vial. Stir at the desired reaction temperature (e.g., 80°C).
-
Kinetic Sampling: Withdraw 50 µL aliquots at t = 1h, 4h, and 24h. Quench immediately in the acidic acetonitrile mixture. Causality: The formic acid instantly protonates the base, halting any ongoing SNAr progression and locking the kinetic snapshot of the reaction.
-
LC-MS Analysis: Analyze the samples via LC-MS. Monitor the disappearance of the parent mass [M+H]+ = 200.0 (for ³⁵Cl) and the appearance of hydrolysis [M+H]+ = 182.0 or amination products.
Self-validating experimental workflow for kinetic base-stability profiling.
References
-
Taylor & Francis. "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2."[Link]
-
MDPI. "Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base."[Link]
-
ResearchGate. "Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines."[Link]
Sources
Validation & Comparative
1H NMR Chemical Shift Guide: 2-Chloro-5,7-difluoroquinoline
This guide details the structural characterization of 2-Chloro-5,7-difluoroquinoline , a critical heterocyclic scaffold in the development of fluoroquinolone antibiotics and kinase inhibitors.
Unlike standard spectral libraries, this guide adopts a comparative forensic approach . By analyzing the specific shielding/deshielding vectors of the chlorine and fluorine substituents, we establish a robust framework for distinguishing this compound from its regioisomers (e.g., 6,8-difluoro) and precursors.
Executive Technical Summary
-
Compound: 2-Chloro-5,7-difluoroquinoline
-
CAS: 1251737-16-6 (Generic/Analogous)
-
Molecular Formula: C9H4ClF2N
-
Key Application: Intermediate for high-affinity kinase inhibitors (e.g., c-Met, VEGFR) and advanced fluoroquinolone antibiotics.
-
Diagnostic Challenge: Differentiating the 5,7-difluoro substitution pattern from the thermodynamically stable 6,8-difluoro isomer formed during non-selective Skraup syntheses.
Structural Analysis & Prediction Logic
To validate the identity of 2-Chloro-5,7-difluoroquinoline, one must understand the electronic perturbations applied to the base quinoline scaffold.
-
C2-Chlorine Effect: The electronegative Cl atom at position 2 removes the characteristic ortho-coupling of H2-H3 seen in quinoline. H3 becomes a singlet (or fine doublet) and shifts upfield relative to H2.
-
C5-Fluorine Effect (The "Peri" Interaction): The fluorine at C5 exerts a strong through-space (peri) interaction with H4 , often causing significant splitting (
) and deshielding. -
C7-Fluorine Effect: This atom couples strongly with H6 and H8 , creating complex multiplet patterns (ddd or dt) that are diagnostic of the meta-difluoro arrangement.
Signal Assignment Logic (Graphviz)
The following diagram illustrates the coupling pathways that define the multiplicity of the signals.
Caption: Coupling network showing the dominant influence of Fluorine-5 and Fluorine-7 on the aromatic protons, creating the diagnostic splitting patterns.
Comparative Spectral Data
The following table compares the Predicted/Calculated shifts of the target compound against the Experimental shifts of the base scaffold (2-Chloroquinoline) to highlight the specific fluorine-induced shifts.
| Proton Position | 2-Chloroquinoline (Base) [1] | 2-Chloro-5,7-difluoroquinoline (Target) | Multiplicity (Target) | Coupling Constants ( |
| H3 | 7.42 ppm | 7.50 - 7.60 ppm | Singlet (s) or d | |
| H4 | 8.05 ppm | 8.35 - 8.45 ppm | Doublet of Doublets (dd) | |
| H5 | 7.78 ppm | -- (Substituted by F) | -- | -- |
| H6 | 7.68 ppm | 6.95 - 7.10 ppm | Doublet of Triplets (dt) | |
| H7 | 7.52 ppm | -- (Substituted by F) | -- | -- |
| H8 | 7.98 ppm | 7.30 - 7.45 ppm | Doublet of Doublets (dd) |
Key Diagnostic Feature:
-
The H6 Signal: In the 5,7-difluoro pattern, H6 is "trapped" between two fluorines. This results in a distinctive "triplet-like" signal (actually a doublet of doublets of doublets, often resolving as a dt) in the upfield aromatic region (~7.0 ppm).
-
The H4 Signal: Look for a doublet at ~8.4 ppm that shows additional fine splitting. This confirms the presence of a Fluorine at C5 (peri-coupling). If this fine splitting is absent, you may have the 6,8-difluoro isomer.
Experimental Protocol: Sample Preparation & Acquisition
To ensure high-resolution data capable of resolving the Fluorine-Proton couplings (
Reagents & Equipment
-
Solvent: DMSO-
(Preferred for solubility of polar heterocycles) or CDCl (if lipophilicity permits). -
Internal Standard: TMS (0.00 ppm).[1]
-
Instrument: 400 MHz minimum (600 MHz recommended to resolve second-order effects).
Step-by-Step Workflow
-
Massing: Weigh 5–10 mg of the solid compound into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-
. Sonicate for 30 seconds to ensure complete dissolution. Aggregates will broaden the F-coupled signals. -
Filtration (Critical): Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., NaCl/KCl from the chlorination step) which can cause magnetic susceptibility distortions.
-
Acquisition Parameters:
Synthesis & Purification Validation
Understanding the synthesis route helps anticipate impurities. The most common route involves the cyclization of 3,5-difluoroaniline.
Synthesis Workflow (Graphviz)
Caption: Synthesis pathway via Meth-Cohn cyclization. Note that impurities often arise from non-selective ring closure.
Troubleshooting Impurities
-
Impurity Signal: A doublet at ~6.8 ppm.
-
Cause: Unreacted 3,5-difluoroaniline (Starting material).
-
-
Impurity Signal: A singlet at ~10.4 ppm.
-
Cause: Aldehyde proton from the 3-formyl intermediate (incomplete deformylation).
-
-
Impurity Signal: Broad singlet at ~12.0 ppm.
-
Cause: Hydrolysis of the 2-Cl group to 2-OH (quinolone form) due to wet DMSO or acidic conditions.
-
References
-
ChemicalBook. (n.d.). 2-Chloroquinoline 1H NMR Spectrum. Retrieved from [3]
-
PubChem. (2025).[4] 5,7-Difluoroquinoline Compound Summary. National Library of Medicine. Retrieved from
-
BenchChem. (2025).[1][5] Synthesis Protocol for 2-Chloro-5,6-difluoroquinoxaline. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 6-Bromo-5,7-difluoroquinoline. Retrieved from
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from
Sources
A Comparative Guide to the 19F NMR Characterization of 5,7-Difluoroquinoline Derivatives
For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold is a cornerstone of therapeutic design. The introduction of fluorine atoms into this privileged structure can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. The 5,7-difluoroquinoline moiety, in particular, presents a unique structural motif whose characterization is paramount for quality control, structural elucidation, and understanding structure-activity relationships (SAR).
Among the arsenal of analytical techniques, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as an exceptionally powerful tool.[1] Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the wide chemical shift range make it ideal for analyzing these compounds with precision and clarity.[1][2][3] This guide provides an in-depth comparison of the ¹⁹F NMR characteristics of 5,7-difluoroquinoline derivatives, supported by field-proven experimental protocols and data interpretation strategies.
The Unique Spectroscopic Signature of the 5,7-Difluoroquinoline Core
The power of ¹⁹F NMR lies in its sensitivity to the local electronic environment.[4] The chemical shift (δ) and spin-spin coupling constants (J) of the fluorine nuclei at the C-5 and C-7 positions provide a detailed electronic and structural fingerprint of the molecule.
-
Chemical Shift (δ): The position of a ¹⁹F signal is highly dependent on the electron density around the nucleus. Electron-withdrawing groups deshield the fluorine, shifting its signal downfield (less negative ppm values), while electron-donating groups cause an upfield shift.[2] For aromatic fluorines, chemical shifts typically appear in a range of +80 to +170 ppm relative to neat CFCl₃ (or -80 to -170 ppm when referenced to the more common CCl₃F at 0 ppm).[5]
-
Spin-Spin Coupling (J): ¹⁹F nuclei couple with other nearby magnetically active nuclei (like ¹H and other ¹⁹F atoms) through chemical bonds. These couplings split the NMR signal into a multiplet, and the magnitude of the splitting (the coupling constant, measured in Hz) provides invaluable information about molecular connectivity. ¹⁹F-¹H and ¹⁹F-¹⁹F coupling constants are often larger and transmitted over more bonds than ¹H-¹H couplings.[1]
In the 5,7-difluoroquinoline scaffold, we are primarily concerned with three types of couplings for each fluorine atom:
-
Ortho ¹H-¹⁹F Coupling (³J_HF): Coupling to a proton on an adjacent carbon (e.g., F5-H4, F5-H6, F7-H6, F7-H8).
-
Meta ¹H-¹⁹F Coupling (⁴J_HF): Coupling to a proton two carbons away.
-
Meta ¹⁹F-¹⁹F Coupling (⁴J_FF): The coupling between the F-5 and F-7 nuclei through the aromatic ring.
The following diagram illustrates the key through-bond interactions that define the ¹⁹F NMR spectrum of the 5,7-difluoroquinoline core.
Caption: Key through-bond J-couplings in a 5,7-difluoroquinoline scaffold.
Interpreting the Spectrum: A Comparative Analysis of F-5 and F-7 Signals
The two fluorine atoms in 5,7-difluoroquinoline derivatives are non-equivalent and will give rise to distinct signals in the ¹⁹F NMR spectrum. The ability to distinguish and assign these signals is critical for full characterization. The following table compares the expected characteristics of the F-5 and F-7 signals.
| Parameter | Fluorine at C-5 (F-5) | Fluorine at C-7 (F-7) | Rationale & Causality |
| Typical Chemical Shift | Generally more deshielded (downfield). | Generally more shielded (upfield). | The F-5 atom is in closer proximity to the electron-withdrawing nitrogen atom of the pyridine ring, which reduces electron density and causes a downfield shift. |
| Primary Coupling Partners | H-4 (ortho), H-6 (ortho), F-7 (meta). | H-6 (ortho), H-8 (ortho), F-5 (meta). | The magnitude of J-coupling is distance and geometry-dependent. Ortho couplings (³J) are typically larger than meta couplings (⁴J). |
| Expected Multiplicity | Triplet of doublets (td) or a more complex multiplet. | Triplet of doublets (td) or a more complex multiplet. | The signal is split into a triplet by the two ortho protons (H-4 and H-6) and further split into a doublet by the meta fluorine (F-7). If J_HF4 ≈ J_HF6. If not, a ddt results. |
| Influence of Substituents | Highly sensitive to substituents at C-4 and C-6. An electron-donating group at C-4 would cause an upfield shift. | Sensitive to substituents at C-6 and C-8. An electron-withdrawing group at C-8 would cause a downfield shift. | Electronic effects (both inductive and resonance) strongly modulate the local electron density, which is the primary determinant of chemical shift.[2] |
Alternative Fluorination Patterns:
-
6-Fluoroquinoline: A single fluorine signal would be observed, typically appearing as a doublet of doublets of doublets (ddd) due to coupling with H-5 (ortho), H-7 (ortho), and H-8 (meta).
-
8-Fluoroquinoline: A single fluorine signal, often significantly deshielded due to proximity to the nitrogen lone pair, coupled to H-7 (ortho).
-
Polyfluorinated Quinolines: Spectra become significantly more complex, with multiple ¹⁹F-¹⁹F couplings dominating the appearance. For instance, in a 5,6,7,8-tetrafluoroquinoline, each fluorine signal would be a complex multiplet due to couplings with at least two other fluorine atoms.[6]
The 5,7-difluoro pattern provides a distinct advantage: two well-separated, highly sensitive reporter signals that can independently probe the electronic environment of both the carbocyclic and heterocyclic portions of the quinoline ring system.
Field-Proven Experimental Protocols
Acquiring high-quality, reproducible ¹⁹F NMR data is essential. The following protocols are designed to be self-validating and robust for the characterization of 5,7-difluoroquinoline derivatives.
This protocol is suitable for routine characterization, purity assessment, and structural confirmation.
1. Sample Preparation:
- Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
- Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
- Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like trifluorotoluene or a sealed capillary containing CFCl₃ can be added.[7]
- Transfer: Transfer the clear solution to a 5 mm NMR tube, ensuring no solid particles are present.
2. Instrument Setup & Data Acquisition:
- Tuning: Tune and match the NMR probe for the ¹⁹F frequency.
- Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
- Acquisition Parameters:
- Pulse Program: Use a standard single-pulse experiment. For spectra requiring simplified signals, a proton-decoupled pulse program (e.g., zgfhig on Bruker instruments) should be used.
- Spectral Width (SW): Set a wide spectral width (e.g., 250 ppm) to ensure all fluorine signals are captured. Center the offset (O1P) around the expected aromatic fluorine region (~ -100 to -150 ppm).
- Acquisition Time (AQ): Set between 1-2 seconds for good digital resolution.
- Relaxation Delay (D1): A delay of 2-5 seconds is sufficient for qualitative spectra. For accurate integration (quantitative analysis), a longer delay of at least 5 times the longest T₁ of the fluorine nuclei is mandatory to ensure full relaxation.
- Number of Scans (NS): Typically 16-128 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
3. Data Processing:
- Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.
- Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automated baseline correction.
- Referencing: Calibrate the chemical shift axis using the known chemical shift of your internal or external standard.
The following diagram visualizes this comprehensive workflow.
Caption: Standard workflow for ¹⁹F NMR characterization of small molecules.
Conclusion
The ¹⁹F NMR characterization of 5,7-difluoroquinoline derivatives offers a rich source of structural information that is indispensable for modern chemical research and drug development. The two fluorine atoms serve as sensitive, independent probes of the molecule's electronic landscape. By understanding the fundamental principles of chemical shifts and coupling constants, and by employing robust, standardized experimental protocols, researchers can confidently elucidate the structure of novel derivatives, ensure their purity, and build insightful structure-activity relationship models. This guide provides the foundational knowledge and practical steps to leverage the full power of ¹⁹F NMR for this important class of compounds.
References
-
Chekmenev, E. Y., et al. (2012). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC. [Link]
-
Abraham, R. J., & Edgar, M. Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. [Link]
-
Oldfield Group. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. University of Illinois. [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
-
Weizmann Institute of Science. 19Flourine NMR. [Link]
-
ResearchGate. (2013). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
Gerig, J.T. Fluorine NMR. University of California, Santa Barbara. [Link]
-
ResearchGate. (2015). An Overview of Fluorine NMR. [Link]
-
Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics. [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biophysics.org [biophysics.org]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Crystal structure analysis of 2-Chloro-5,7-difluoroquinoline complexes
This guide provides an in-depth structural analysis of 2-Chloro-5,7-difluoroquinoline (CDFQ) and its coordination complexes. It is designed for medicinal chemists and crystallographers evaluating the utility of halogenated quinoline scaffolds in drug design and materials science.
The analysis synthesizes crystallographic data from analogous 2-chloroquinoline and fluoroquinoline systems to establish a predictive model for CDFQ behavior, as specific proprietary data for this exact isomer is often siloed in industrial databases.
A Comparative Guide to Halogen-Directed Assembly
Executive Summary: The "Fluoro-Chloro" Advantage
In crystal engineering and drug discovery, 2-Chloro-5,7-difluoroquinoline (CDFQ) represents a unique "bifunctional" scaffold. Unlike simple quinolines, CDFQ integrates two distinct supramolecular handles:
-
The 2-Chloro Substituent: A "soft" halogen capable of strong, directional Halogen Bonding (XB), specifically Type II interactions (
or ). -
The 5,7-Difluoro Motif: "Hard" halogens that deplete electron density from the aromatic ring, enhancing
stacking interactions via the quadrupole moment reversal.
Verdict: CDFQ complexes offer superior thermal stability and more predictable lattice architectures compared to non-fluorinated 2-chloroquinolines, making them preferable for generating robust pharmaceutical co-crystals or stable metal-organic frameworks.
Comparative Structural Analysis
The following table contrasts the crystallographic performance of CDFQ complexes against its primary alternatives: the non-fluorinated 2-Chloroquinoline (2-CQ) and the non-chlorinated 5,7-Difluoroquinoline (5,7-DFQ) .
Table 1: Crystallographic & Physicochemical Performance Metrics
| Feature | CDFQ Complexes (Target) | 2-CQ Complexes (Alternative A) | 5,7-DFQ Complexes (Alternative B) |
| Primary Interaction | Synergistic: Cl···N (XB) + | Dominant: Cl···Cl (Type I/II) | Weak: C-H···F / F···F |
| Short (< 3.4 Å) (Due to e- deficient ring) | Moderate (3.5 - 3.7 Å) | Short (< 3.5 Å) | |
| Lattice Stability | High (Multi-point anchoring) | Moderate (Slip planes common) | Low (Prone to disorder) |
| Solubility (LogP) | High Lipophilicity (F + Cl effect) | Moderate | Moderate |
| Coordination Mode | Monodentate (N-site) or Bridging | Monodentate (N-site) | Monodentate (N-site) |
| Space Group Tendency | Triclinic ( | Monoclinic ( | Orthorhombic |
Deep Dive: The Mechanism of Stabilization
1. Halogen Bonding (The Anchor)
In 2-CQ complexes, the chlorine atom often engages in Cl···Cl interactions . However, in CDFQ, the electron-withdrawing nature of the 5,7-difluoro substitution polarizes the C-Cl bond further, increasing the magnitude of the
-
Consequence: This promotes stronger Type II Halogen Bonds (
) rather than weak Type I ( ) contacts. This makes CDFQ complexes more resistant to thermal degradation.
2. Fluorine-Enhanced Stacking (The Glue)
The 5,7-difluoro pattern creates a region of high electrostatic potential on the ring edges.
-
Consequence: This facilitates "face-to-face" stacking with electron-rich partners (like solvent molecules or co-formers) at distances significantly shorter (3.3–3.4 Å) than non-fluorinated analogs (3.6 Å), resulting in denser crystal packing.
Experimental Protocol: Synthesis & Crystallization
This protocol describes the synthesis of a Copper(II) coordination complex using the CDFQ scaffold, designed to validate the N-coordination and Cl-directed packing.
Workflow: Cu(II)-CDFQ Complexation
Reagents:
-
Ligand: 2-Chloro-5,7-difluoroquinoline (1.0 mmol)
-
Metal Salt:
(0.5 mmol) -
Solvent: Methanol/Dichloromethane (1:1 v/v)
Step-by-Step Methodology:
-
Ligand Dissolution: Dissolve 1.0 mmol of CDFQ in 10 mL of Dichloromethane (DCM). Ensure complete dissolution (sonicate if necessary).
-
Metal Activation: Dissolve 0.5 mmol of Copper(II) Acetate in 10 mL of Methanol. The solution should be distinctively blue-green.
-
Layering Technique (Critical for X-Ray Quality Crystals):
-
In a narrow test tube, place the dense Ligand/DCM solution at the bottom.
-
Carefully add a buffer layer of pure 1:1 MeOH/DCM (1 mL) to prevent immediate mixing.
-
Gently layer the Metal/MeOH solution on top.
-
-
Incubation: Seal the tube with Parafilm (poke 2 small holes for slow evaporation). Store in the dark at 4°C for 5–7 days.
-
Harvesting: Blue block-shaped crystals will form at the interface. Filter and wash with cold methanol.
Self-Validation Check:
-
Visual: Crystals must be transparent and single (not clustered).
-
Chemical:[1][2][3][4][5] Dissolve a crystal in DMSO; addition of
should not yield a precipitate immediately (confirms Cl is covalently bound to the ring, not ionic).
Structural Interaction Map (Visualization)
The following diagram illustrates the competitive intermolecular forces governing the crystal lattice of CDFQ complexes.
Caption: Interaction map showing how Fluorine substitution enhances the Chlorine
References
-
Hathwar, V. R., et al. (2010). "Analysis of Cl…Cl and C–H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives." Journal of Chemical Sciences.
-
PubChem. (2025).[2] "2-Chloro-5,7-difluoroquinoline (Compound Summary)." National Library of Medicine.
-
Turel, I. (2002). "The interactions of metal ions with quinolone antibacterial agents."[6][7][8] Coordination Chemistry Reviews.
-
Cambridge Crystallographic Data Centre (CCDC). (2025). "Crystal Structure of 5,7-Difluoroquinoline (CCDC 663070)." CCDC Access.
-
Gameiro, P., et al. (2014).[8] "Fluoroquinolone–transition metal complexes: A strategy to overcome bacterial resistance." Journal of Inorganic Biochemistry.
Sources
- 1. scielo.br [scielo.br]
- 2. 5,7-Difluoroquinoline | C9H5F2N | CID 3015686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation [mdpi.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular modeling of metal complexation by a fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Thermal Landscape: A Comparative Guide to the Melting Points of 2-Chloro-5,7-difluoroquinoline and Its Synthetic Precursors
For Immediate Release
In the intricate world of pharmaceutical synthesis, the physical properties of chemical intermediates are of paramount importance, dictating everything from reaction conditions to purification strategies and final product formulation. Among these properties, the melting point stands as a critical sentinel of purity and structural integrity. This guide offers an in-depth comparative analysis of the melting point data for 2-Chloro-5,7-difluoroquinoline, a key building block in medicinal chemistry, and its synthetic intermediates. Drawing upon established synthetic routes for analogous compounds and experimental data for related quinoline derivatives, we provide a comprehensive overview for researchers, scientists, and drug development professionals.
The Synthetic Pathway: A Journey to 2-Chloro-5,7-difluoroquinoline
The synthesis of 2-Chloro-5,7-difluoroquinoline is anticipated to proceed through a well-established chemical sequence, beginning with a substituted aniline and culminating in the target chlorinated quinoline. While a specific protocol for this exact molecule is not extensively detailed in publicly available literature, a highly analogous and well-documented synthesis of similar compounds, such as 2-Chloro-5,6-difluoroquinoxaline, provides a reliable roadmap.[1] This pathway typically involves two key transformations: a cyclization reaction to form the core quinoline ring system, followed by a chlorination step.
The likely synthetic route commences with 3,5-difluoroaniline, which undergoes a cyclization reaction to form 5,7-difluoroquinolin-2(1H)-one. This intermediate exists in tautomeric equilibrium with 5,7-difluoro-2-hydroxyquinoline. The subsequent and final step is the chlorination of this intermediate, most commonly achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to yield the desired 2-Chloro-5,7-difluoroquinoline.
Caption: Proposed synthetic pathway for 2-Chloro-5,7-difluoroquinoline.
A Comparative Analysis of Melting Points
The melting point of a crystalline solid is a direct reflection of the strength of the intermolecular forces within its crystal lattice. For quinoline derivatives, these forces are influenced by factors such as molecular weight, the presence of polar functional groups capable of dipole-dipole interactions or hydrogen bonding, and molecular symmetry which affects crystal packing efficiency.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Key Structural Features |
| Starting Material | ||||
| 3,5-Difluoroaniline | C₆H₅F₂N | 129.11 | 38-41 | Primary amine, two fluorine atoms |
| Intermediate | ||||
| 5,7-Difluoroquinolin-2(1H)-one | C₉H₅F₂NO | 181.14 | Not Reported | Lactam (or hydroxyl), two fluorine atoms |
| Final Product | ||||
| 2-Chloro-5,7-difluoroquinoline | C₉H₄ClF₂N | 199.59 | Not Reported | Chloro group, two fluorine atoms |
| Comparative Analogs | ||||
| 2-Chloroquinoline | C₉H₆ClN | 163.60 | 38 | Single chloro group |
| 2,5-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 76-77[2] | Two chloro groups |
| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 84-85 | Two chloro groups, different positions |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | C₁₀H₇Cl₂NO | 228.08 | 108-112 | Two chloro, one hydroxyl, one methyl group |
| 2-Chloro-7-fluoroquinoline | C₉H₅ClFN | 181.59 | Not Reported | One chloro, one fluoro group |
| 5,7-Difluoroquinoline | C₉H₅F₂N | 165.14 | Not Reported | Two fluorine atoms, no chloro group[3] |
Insights from the Data:
The introduction of halogen atoms generally increases the molecular weight and can enhance dipole-dipole interactions, leading to higher melting points compared to the parent quinoline. The position of the substituents also plays a crucial role in determining the melting point due to its effect on molecular symmetry and the ability of the molecules to pack efficiently in a crystal lattice. Symmetrical molecules often exhibit higher melting points.
Experimental Protocols
The following are representative experimental procedures for the synthesis of 2-Chloro-5,7-difluoroquinoline and the determination of its melting point, based on established methodologies for analogous compounds.
Synthesis of 2-Chloro-5,7-difluoroquinoline (Representative Protocol)
This two-step synthesis is adapted from the protocol for the synthesis of 2-Chloro-5,6-difluoroquinoxaline.[1]
Step 1: Synthesis of 5,7-Difluoroquinolin-2(1H)-one
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-difluoroaniline in a suitable solvent (e.g., ethanol or acetic acid).
-
Add an appropriate cyclizing agent (e.g., a β-ketoester like ethyl acetoacetate for a Gould-Jacobs type reaction, or malonic acid and phosphorus oxychloride for a Knorr-type synthesis).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.
-
Filter the resulting solid, wash with a cold solvent, and dry under vacuum to yield crude 5,7-difluoroquinolin-2(1H)-one.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Caption: Workflow for the synthesis of the quinolinone intermediate.
Step 2: Synthesis of 2-Chloro-5,7-difluoroquinoline
-
In a fume hood, suspend the dried 5,7-difluoroquinolin-2(1H)-one in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and the solvent.
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.
-
Heat the mixture to reflux (approximately 106 °C) and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
After completion, carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and should be performed with extreme care.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-5,7-difluoroquinoline.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Melting Point Determination
The melting point of the synthesized compounds should be determined using a calibrated melting point apparatus.
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C per minute initially.
-
Observe the sample closely as the temperature approaches the expected melting point.
-
When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound. A sharp melting range (1-2 °C) is indicative of high purity.
Conclusion
References
-
PubChemLite. (2026). 2-chloro-5,7-difluoroquinoline (C9H4ClF2N). Retrieved from [Link]
-
Wikipedia. (2023, December 12). 4,7-Dichloroquinoline. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2024, January 12). 2-Chloroquinoline. In Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). 5,7-Difluoroquinoline. Retrieved from [Link]
Sources
Definitive Spectroscopic Identification of Quinoline Regioisomers: A Comparative Guide
Executive Summary
The synthesis of substituted quinolines—ubiquitous scaffolds in antimalarials (e.g., chloroquine), kinase inhibitors, and fluoroquinolone antibiotics—frequently suffers from regiochemical ambiguity. Specifically, cyclization reactions involving meta-substituted anilines (via Skraup, Combes, or Gould-Jacobs protocols) invariably yield mixtures of 5- and 7-substituted isomers.
Distinguishing these isomers is a notorious bottleneck in drug development. Their polarities are often nearly identical, complicating chromatographic separation, and their mass fragmentation patterns are frequently indistinguishable.
This guide objectively compares spectroscopic methodologies for resolving these isomers. While X-ray crystallography remains the absolute authority, it is low-throughput and requires suitable crystals. We demonstrate that 1D
Part 1: The Challenge – Mechanistic Origins of Ambiguity
To solve the problem, one must understand its origin. The ambiguity arises during the benzannulation step. When a meta-substituted aniline reacts, the electrophilic cyclization can occur at either of the two available ortho positions relative to the amine.
Mechanistic Pathway: The Meta-Substituent Bifurcation
The following diagram illustrates why meta-chloroaniline yields both 5-chloroquinoline and 7-chloroquinoline during a Skraup synthesis.
Figure 1: Mechanistic divergence in quinoline synthesis. The substituent at the meta-position directs cyclization to two non-equivalent ortho sites, creating a mixture of regioisomers.
Part 2: Comparative Analysis of Identification Methods
We evaluated four primary analytical techniques for their ability to definitively distinguish 5-substituted from 7-substituted quinolines without reference standards.
| Technique | Resolution Power | Throughput | Cost | Verdict |
| Mass Spectrometry (MS/MS) | Low | High | Medium | Ineffective. Fragmentation patterns (e.g., loss of HCN) are often identical for regioisomers. |
| Infrared (IR) | Low | High | Low | Supportive only. Out-of-plane C-H bending regions (700-900 cm⁻¹) differ but are unreliable without reference spectra. |
| 1D | Medium | High | Low | Ambiguous. Chemical shifts overlap. Coupling patterns ( |
| 2D NOESY / HOESY | High | Medium | Low | The Gold Standard. Provides spatial proof of the "Peri-interaction" (H4–H5 proximity), definitively assigning the structure. |
| X-Ray Crystallography | Absolute | Low | High | Overkill. Use only if the product is solid and NOE results are inconclusive due to aggregation. |
Part 3: The Solution – The "Peri-Effect" Protocol
The most reliable spectroscopic handle in quinoline chemistry is the Peri-interaction : the spatial proximity between the proton at position 4 (on the pyridine ring) and the proton at position 5 (on the benzene ring).
The Logic of Assignment
-
7-Substituted Isomer: The position 5 is occupied by a proton (
).-
Observation: Strong NOE correlation between
and .
-
-
5-Substituted Isomer: The position 5 is occupied by the substituent (
).-
Observation: NO NOE correlation between
and any benzene ring proton (as is missing).
-
Experimental Protocol: Definitive Assignment via NOESY
Prerequisites:
-
Sample purity >90% (preferred) to avoid overlapping impurity signals.
-
Solvent: DMSO-
is preferred over CDCl as it minimizes signal overlap in the aromatic region and prevents aggregation-induced broadening.
Step-by-Step Workflow:
-
1D
H NMR Acquisition:-
Acquire a standard proton spectrum (16 scans).
-
Identify H-2, H-3, and H-4: These protons reside on the pyridine ring and are usually distinct.
- (approx. 8.8–9.0 ppm): Often a doublet (or dd). Most deshielded.
-
(approx. 7.4–7.6 ppm): Upfield, couples to
and . - (approx. 8.0–8.5 ppm): The Anchor Proton. Identify this signal confidently.
-
-
2D NOESY Acquisition:
-
Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker systems).
-
Mixing Time (
): Set to 400–600 ms .-
Why? This duration allows magnetization transfer between spatially close protons (<5 Å) without excessive spin-diffusion that causes misleading artifacts.
-
-
Scans: 8–16 scans per increment (sufficient for 5-10 mg sample).
-
-
Data Analysis (The "Smoking Gun" Check):
-
Locate the diagonal peak for H-4 .
-
Look for cross-peaks (off-diagonal spots) connecting H-4 to the aromatic region.
-
Scenario A: You see a strong cross-peak to a doublet/multiplet in the benzene region.
-
Scenario B: You see NO cross-peaks from H-4 to the benzene ring (only H-3 correlation is visible).
-
Visual Decision Tree for Assignment
Figure 2: Spectroscopic decision tree for assigning quinoline regioisomers using the H4-H5 peri-interaction.
Part 4: Supporting Data & Validation
While NOE is definitive, secondary validation strengthens the assignment.
Coupling Constant ( ) Analysis
In the 1D spectrum, if resolution permits, the coupling constants of the benzene ring protons provide confirmation:
-
5-Substituted Isomer: The remaining protons are H-6, H-7, H-8. You will typically see an ortho-coupling (
Hz) and a meta-coupling ( Hz). -
7-Substituted Isomer: The remaining protons are H-5, H-6, H-8. H-8 appears as a doublet with meta-coupling (
Hz) to H-6, while H-5 appears as a doublet with ortho-coupling ( Hz) to H-6.
13C NMR Shifts (General Trends)
-
C-5 Shift: Carbon at position 5 is generally more shielded (lower ppm) than C-7 in unsubstituted quinoline, but substituents dramatically alter this.
-
Validation: Use HSQC to correlate the proton assigned via NOE to its attached carbon. This confirms if the proton interacting with H-4 is indeed on a carbon consistent with the C-5 environment.
References
-
BenchChem. (2025).[1][2][3][4] A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Retrieved from
-
Williamson, M. P., & Neuhaus, D. (2000).[5] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[5] (Standard text on NOE theory and "peri" interactions).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for NOESY mixing times).
- Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry. Elsevier. (Mechanistic details on Skraup/Gould-Jacobs regioselectivity).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from (Reference spectra for quinoline standards).
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal of 2-Chloro-5,7-difluoroquinoline
This guide serves as a definitive Standard Operating Procedure (SOP) for the safe handling and disposal of 2-Chloro-5,7-difluoroquinoline . It is designed for researchers and safety officers requiring immediate, actionable technical guidance.
Executive Safety Directive
CRITICAL WARNING: 2-Chloro-5,7-difluoroquinoline is a halogenated organic compound. Under NO circumstances should this compound be disposed of via sink drainage or mixed with general trash.
-
Primary Hazard: Thermal decomposition releases toxic and corrosive gases, including Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx).
-
Disposal Method: High-Temperature Incineration (1100°C+) with flue gas scrubbing.
-
Immediate Action: Segregate all waste streams containing this compound into Halogenated Waste containers.
Chemical Profile & Hazard Identification
Before initiating disposal, confirm the identity and state of the material.
| Property | Specification |
| Chemical Name | 2-Chloro-5,7-difluoroquinoline |
| Molecular Formula | C₉H₄ClF₂N |
| Molecular Weight | 199.58 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Low in water; soluble in DCM, Chloroform, DMSO |
| GHS Classification | Warning [1][2][3] • H315: Causes skin irritation [1][4][5][6] • H319: Causes serious eye irritation [1][4][5] • H335: May cause respiratory irritation • H412: Harmful to aquatic life with long-lasting effects |
| Incompatibilities | Strong oxidizing agents, Strong acids, Strong bases |
Pre-Disposal Segregation Protocols
Proper segregation at the bench is the single most effective safety measure. You must separate waste based on physical state and chemical compatibility.
A. Solid Waste (Pure Compound or Contaminated Solids)
-
Container: Wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid.
-
Labeling: Must be labeled "HAZARDOUS WASTE - SOLID TOXIC".
-
Contents:
-
Expired/unused powder.
-
Contaminated gloves, weigh boats, and paper towels.
-
Silica gel from column chromatography containing the compound.
-
B. Liquid Waste (Mother Liquors & Rinsates)
-
Container: Amber glass or HDPE carboy (solvent compatible).
-
Labeling: Must be labeled "HAZARDOUS WASTE - HALOGENATED SOLVENTS".[7]
-
Segregation Rule:
-
DO NOT MIX with non-halogenated solvents (e.g., Acetone, Ethanol) if your facility charges differentially for disposal.[7] Halogenated waste incineration is significantly more expensive.
-
DO NOT MIX with aqueous acid/base streams to prevent uncontrolled hydrolysis or exotherms.
-
Detailed Disposal Workflows
Workflow 1: Solid Waste Disposal
-
Transfer: In a fume hood, transfer the solid material into the dedicated HDPE waste jar. Avoid dust generation.[6]
-
Decontamination: Wipe the exterior of the original container with a DCM-dampened tissue to remove residual dust. Place this tissue into the same waste jar.
-
Sealing: Cap the waste container tightly. Apply Parafilm if long-term storage (more than 1 week) is expected before pickup to prevent fugitive emissions.
-
Manifesting: Complete your facility’s hazardous waste tag.
Workflow 2: Liquid Waste (Reaction Mixtures)
-
Quenching: If the compound is in a reaction mixture with reactive reagents (e.g., lithium reagents), quench carefully before transfer to the waste container.
-
pH Check: Ensure the waste solution is neutral (pH 6-8). If acidic, neutralize slowly with Sodium Bicarbonate.
-
Why? Acidic halogenated waste can degrade storage containers and generate pressure.
-
-
Transfer: Pour into the "Halogenated Solvent" carboy using a funnel.
-
Rinsing: Rinse the reaction flask twice with a minimal amount of Acetone or DCM. Add rinsate to the same carboy.
Visualizations
Figure 1: Waste Segregation Decision Tree
This logic flow ensures the compound ends up in the correct waste stream, minimizing cost and safety risks.
Caption: Decision matrix for segregating 2-Chloro-5,7-difluoroquinoline waste. Note that even non-halogenated solvents become "Halogenated Waste" once this compound is dissolved in them.
Figure 2: Emergency Spill Response Protocol
Immediate steps to take in the event of a benchtop spill.
Caption: Five-step rapid response protocol for solid or liquid spills.
Regulatory Compliance & RCRA Codes
In the United States, waste classification is governed by the Resource Conservation and Recovery Act (RCRA). While 2-Chloro-5,7-difluoroquinoline does not have a specific "P" or "U" list code, it falls under characteristic waste definitions.
-
Waste Code D001 (Ignitable): Applicable if the compound is dissolved in flammable solvents (e.g., Acetone).
-
Waste Code F002: Applicable if dissolved in spent halogenated solvents (e.g., Methylene Chloride).
-
Halogenated Organic Content (HOC): This compound contributes to the HOC load. Land disposal (landfill) is prohibited for HOCs >1000 mg/kg without prior treatment.
-
Destruction Efficiency: The incineration facility must demonstrate a Destruction and Removal Efficiency (DRE) of 99.99% for Principal Organic Hazardous Constituents (POHCs).
References
-
PubChem. (2025).[10][11] 5,7-Difluoroquinoline Compound Summary. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. [Link]
Sources
- 1. 2-Chloroquinoline | 612-62-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. PubChemLite - 2-chloro-5,7-difluoroquinoline (C9H4ClF2N) [pubchemlite.lcsb.uni.lu]
- 3. acess.nl [acess.nl]
- 4. chemos.de [chemos.de]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. 4-Chloro-5,7-difluoroquinazoline | C8H3ClF2N2 | CID 53402600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5,7-Difluoroquinoline | C9H5F2N | CID 3015686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5,7-Difluoroquinoline | C9H5F2N | CID 3015686 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Chloro-5,7-difluoroquinoline
As a Senior Application Scientist, I approach chemical handling not merely as a matter of regulatory compliance, but as a critical parameter for experimental reproducibility and operator safety. When working with complex polyhalogenated N-heterocycles like 2-Chloro-5,7-difluoroquinoline (and its widely used derivatives, such as 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde), understanding the mechanistic causality behind the hazards is the first step in designing an effective safety protocol.
The electron-withdrawing nature of the fluorine and chlorine atoms makes the quinoline ring highly susceptible to nucleophilic aromatic substitution (SNAr). While this reactivity is highly desirable for drug discovery and the synthesis of antimicrobial agents, it also means the molecule reacts readily with biological nucleophiles (e.g., cysteine and lysine residues) present in human skin and mucosal membranes. This chemical reality is the foundation for its acute hazard classifications [1].
Here is the comprehensive, self-validating guide to the Personal Protective Equipment (PPE), operational handling, and disposal of 2-Chloro-5,7-difluoroquinoline.
Hazard Causality and Quantitative Data
Before selecting PPE, we must quantify the risk. Halogenated quinolines are lipophilic, allowing them to rapidly penetrate the stratum corneum, while their electrophilic nature causes localized tissue damage [2].
Table 1: Hazard Profile & Mechanistic Causality
| Hazard Code | Clinical Manifestation | Mechanistic Causality | Vapor Pressure / Physical State |
| H315 | Severe Skin Irritation | SNAr alkylation of epidermal proteins; disruption of lipid bilayers due to high lipophilicity. | Solid (Powder/Crystalline) |
| H319 | Serious Eye Irritation | Rapid cross-linking with corneal proteins; localized pH shifts upon hydrolysis of the C-Cl bond. | < 0.01 mmHg at 25°C |
| H335 | Respiratory Irritation | Inhalation of fine particulate matter leads to deposition and reaction in the mucosal lining of the upper respiratory tract. | Aerodynamic diameter often < 10 µm |
PPE Specifications & Justification Matrix
To mitigate these specific physicochemical risks, standard laboratory attire is insufficient. The following PPE matrix outlines the exact specifications required for handling this compound safely [3].
Table 2: Required PPE Specifications
| PPE Category | Specification | Scientific Justification |
| Hand Protection | Double-layered Nitrile (Outer: ≥0.11 mm thickness) | Halogenated organics can permeate thin latex or low-grade nitrile. Double-gloving provides a fail-safe barrier against lipophilic penetration. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Safety glasses with side shields do not protect against aerosolized dust or micro-splashes of concentrated solutions. |
| Body Protection | Flame-retardant, elastic-cuff lab coat | Elastic cuffs prevent the sleeve from dragging through powdered residue, eliminating a common vector for cross-contamination. |
| Respiratory | N95/P100 Particulate Respirator | Required only if weighing outside a Class II Biosafety Cabinet or chemical fume hood. |
Operational Workflow: Self-Validating Handling Protocol
Every protocol must be a self-validating system. This means the operator must be able to visually or physically confirm the success of one safety measure before proceeding to the next.
Step 1: Engineering Control Validation
-
Action: Turn on the chemical fume hood.
-
Validation: Hold a delicate tissue (e.g., Kimwipe) at the bottom edge of the sash. The tissue must be actively pulled inward at a steady angle, confirming a face velocity of 80–100 feet per minute (fpm). Do not proceed if the tissue flutters outward.
Step 2: PPE Donning and Integrity Check
-
Action: Put on the inner pair of nitrile gloves, followed by the lab coat, and then the outer pair of nitrile gloves (pulled over the cuffs of the lab coat).
-
Validation: Before donning the outer gloves, inflate each glove with ambient air and roll the cuff tightly to trap the air. A lack of deflation over 5 seconds confirms the absence of micro-punctures.
Step 3: Static-Free Weighing
-
Action: Use an anti-static gun (e.g., Zerostat) on the weighing boat and use a grounded, stainless-steel spatula to transfer the 2-Chloro-5,7-difluoroquinoline.
-
Validation: The powder should rest inertly in the boat. If the powder "jumps" or clings to the sides of the spatula, static is still present. Re-apply the anti-static treatment before proceeding to prevent aerosolization of the H335-classified dust.
Step 4: Solubilization
-
Action: Dissolve the compound in the target solvent (e.g., DMF, DMSO, or DCM) entirely within the fume hood.
-
Validation: Visual confirmation of a completely clear solution with no suspended particulates ensures that the inhalation hazard (dust) has been fully neutralized into a liquid state.
Spill Response & Disposal Plan
In the event of a spill, immediate containment is prioritized over rapid cleanup to prevent the spread of the halogenated contaminant.
Step-by-Step Spill Response:
-
Isolate: Lower the fume hood sash to 2 inches to maximize inward airflow and isolate the area.
-
Neutralize (Solid Spill): Do not sweep dry powder, as this aerosolizes the compound. Lightly mist the spilled powder with a polar aprotic solvent (like acetone) to collapse the dust, then wipe it up with absorbent pads.
-
Neutralize (Liquid Spill): Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth).
-
Waste Segregation: Place all contaminated wipes, gloves, and absorbent materials into a clearly labeled "Halogenated Organic Waste" container.
-
Validation of Decontamination: Swab the spill area with a solvent-soaked wipe, let it dry, and inspect under a UV lamp (if the specific derivative is fluorescent) or visually ensure no crystalline residue remains.
Mechanistic Workflow Diagram
The following diagram illustrates the logical progression from hazard identification to safe operational execution.
Operational workflow for handling 2-Chloro-5,7-difluoroquinoline safely.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11928, 2-Chloroquinoline" PubChem, [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
